molecular formula C15H21NO3 B3048458 Boc-homophenylalaninal CAS No. 170112-07-9

Boc-homophenylalaninal

Cat. No.: B3048458
CAS No.: 170112-07-9
M. Wt: 263.33 g/mol
InChI Key: JMHGMBRMIWBUPG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Homophenylalaninal is a protected amino acid derivative that serves as a versatile and crucial intermediate in advanced organic and peptide synthesis. Its core structure features a homophenylalanine backbone, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the terminal functional group is an aldehyde. The Boc protecting group ensures stability and allows for selective deprotection under mild acidic conditions, which is essential for sequential synthesis strategies. The reactive aldehyde functionality makes this compound particularly valuable for bioconjugation techniques, including the formation of Schiff bases and its use in native chemical ligation, facilitating the synthesis of complex peptide architectures and cyclic peptides. In medicinal chemistry and drug development, this compound is employed to introduce aldehyde handles into potential therapeutic agents. These handles are pivotal for creating targeted drug delivery systems, enzyme inhibitor probes, and other biologically active molecules. Researchers also utilize this compound in protein engineering to study protein folding and stability or to create semi-synthetic proteins with novel properties. As a specialized biochemical reagent, this compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling and storage at recommended temperatures are advised to maintain its stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGMBRMIWBUPG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437598
Record name Boc-homophenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170112-07-9
Record name Boc-homophenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Stability and Storage of Boc-homophenylalaninal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the factors influencing the stability of Boc-homophenylalaninal and outlines best practices for its storage and handling. By understanding the inherent chemical properties of this bifunctional molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes in drug discovery and peptide synthesis.

Introduction: A Molecule of Dual Functionality and Sensitivity

This compound, a chiral amino aldehyde, is a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a reactive aldehyde. This duality, while synthetically useful, also presents unique challenges regarding its stability. The integrity of this compound is contingent on preserving both the acid-labile Boc group and the oxidation- and polymerization-prone aldehyde moiety. This guide will dissect the stability profile of this compound by examining its constituent parts and provide actionable protocols to mitigate degradation.

Chemical Stability Profile

The overall stability of this compound is a composite of the individual stabilities of the Boc protecting group and the aldehyde functional group.

The Boc Protecting Group: A Guardian Against Bases, A Target for Acids

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its robustness under many reaction conditions.[1]

  • Stability: The Boc group is generally stable to most nucleophiles and basic conditions.[2] It is also resistant to catalytic hydrogenolysis.[] This resilience makes it compatible with a wide range of synthetic transformations.

  • Vulnerability: The primary liability of the Boc group is its susceptibility to cleavage under acidic conditions.[4][5] The presence of even mild acids can lead to the removal of the Boc group, exposing the free amine and potentially leading to unwanted side reactions or complete degradation of the starting material.

The Aldehyde Functional Group: A Hub of Reactivity

Aldehydes are among the more reactive functional groups in organic chemistry, making them susceptible to several degradation pathways.[6]

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid upon exposure to atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ion impurities.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in concentrated form or in the presence of acidic or basic catalysts. This can lead to the formation of insoluble polymeric materials and a decrease in the purity of the aldehyde.

  • Racemization: The chiral center adjacent to the aldehyde group in this compound can be susceptible to epimerization under certain conditions, particularly in the presence of bases.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, it is crucial to adhere to strict storage and handling protocols that address the vulnerabilities of both the Boc group and the aldehyde.

Long-Term Storage

For long-term storage, this compound should be maintained as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Parameter Recommended Condition Rationale
Temperature -20°C or lower[6]Minimizes the rates of all potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde functional group.
Container Tightly sealed, amber glass vialProtects from light, which can catalyze oxidation, and prevents moisture ingress.
Form SolidThe solid state generally exhibits lower reactivity compared to solutions.
Short-Term Storage and Handling of Solutions

When working with this compound in solution, the choice of solvent and handling procedures are critical.

Parameter Recommended Practice Rationale
Solvent Anhydrous, aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile)Prevents hydrolysis of the Boc group and minimizes solvent-mediated degradation of the aldehyde.
Temperature 0-4°C (on ice)Reduces the rate of degradation in solution.
Handling Prepare solutions fresh for each use. Avoid prolonged storage of solutions.Minimizes the time the compound is exposed to potentially destabilizing conditions.
Atmosphere Work under an inert atmosphere whenever possible.Protects the aldehyde from oxidation.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting and developing robust experimental protocols.

Acid-Catalyzed Deprotection

The most direct degradation pathway for the Boc group is exposure to acidic conditions, leading to the formation of the free amine, isobutylene, and carbon dioxide.

This compound This compound Free Amine Free Amine This compound->Free Amine H+ Side Reactions Side Reactions Free Amine->Side Reactions e.g., polymerization caption Acid-Catalyzed Deprotection of this compound

Caption: Acid-catalyzed removal of the Boc group.

Oxidation of the Aldehyde

Exposure to air can lead to the oxidation of the aldehyde to a carboxylic acid, a common impurity in aged aldehyde samples.

This compound This compound Boc-homophenylalanine Boc-homophenylalanine This compound->Boc-homophenylalanine [O] (Air) caption Oxidation of this compound

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, its stability can be assessed using the following protocols.

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting the presence of common degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Method:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in acetonitrile to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient: A suitable gradient from 30% B to 90% B over 20 minutes.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The appearance of a more polar peak may indicate the presence of the oxidized carboxylic acid, while a very polar peak could correspond to the deprotected amine.

Protocol 2: ¹H NMR for Structural Integrity

¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR spectrometer

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton: Look for the characteristic aldehyde proton signal, typically a singlet or a triplet, in the range of 9-10 ppm. A decrease in the integration of this peak over time can indicate degradation.

    • Boc Protons: A sharp singlet integrating to 9 protons around 1.4 ppm confirms the presence of the Boc group.

    • Aromatic and Aliphatic Protons: The signals corresponding to the homophenylalanine backbone should be well-resolved and have the correct integrations.

Conclusion: Best Practices for Ensuring Integrity

The chemical stability of this compound is a critical factor for its successful application in research and development. By understanding the inherent sensitivities of the Boc protecting group and the aldehyde functional group, researchers can implement appropriate storage and handling procedures to minimize degradation. The key takeaways are:

  • Store Cold and Inert: Long-term storage at -20°C under an inert atmosphere is paramount.

  • Avoid Acids: Even trace amounts of acid can compromise the Boc group.

  • Handle with Care in Solution: Use anhydrous solvents, prepare solutions fresh, and keep them cold.

  • Verify Purity: Regularly assess the purity of this compound using analytical techniques like HPLC and NMR, especially before use in sensitive applications.

By adhering to these guidelines, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Technical Guide: Key Applications of Boc-Homophenylalaninal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-homophenylalaninal (tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate) represents a critical chiral pool building block in modern medicinal chemistry. Distinct from its lower homologue (Boc-phenylalaninal), this molecule features a phenylethyl side chain, offering unique steric flexibility and hydrophobic reach essential for targeting deep S1/S1' pockets in proteases (e.g., Renin, HIV-1, Calpain).

This guide details the handling, synthesis, and three primary application vectors of this compound: hydroxyethylene isostere synthesis , reductive amination , and olefination . It prioritizes protocols that mitigate the inherent optical instability of


-amino aldehydes.

Part 1: Chemical Profile & Stability[1]

The utility of this compound is governed by its reactivity as a "hard" electrophile and its stereochemical lability.

Structural Specifications
FeatureSpecification
IUPAC Name tert-butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate
CAS Number 82738-09-8 (Aldehyde) / 100564-78-1 (Acid precursor)
Molecular Formula

Key Moiety

-Amino Aldehyde (Chiral Center at C2)
Side Chain Phenylethyl (

)
The Racemization Challenge

Unlike ketones or esters,


-amino aldehydes possess an acidic 

-proton (

).
  • Mechanism: Base-catalyzed enolization or acid-catalyzed tautomerization leads to loss of optical purity (

    
    ).
    
  • Critical Handling Rule: Avoid silica gel chromatography if possible. Silica is slightly acidic and can induce epimerization. Use the aldehyde immediately after generation (crude) or purify via rapid filtration through neutral alumina.

Part 2: Synthesis of the Reagent

Commercial availability is often limited to the alcohol precursor (Boc-homophenylalaninol) or the acid. The aldehyde must be generated in situ or strictly controlled.

Preferred Protocol: IBX Oxidation

While Swern oxidation is standard, it generates acidic byproducts (


) that can risk racemization during warming. The IBX (2-Iodoxybenzoic acid)  method is superior for Boc-amino aldehydes due to neutral conditions and simple workup.

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-homophenylalaninol (1.0 equiv) in Ethyl Acetate (EtOAc).

  • Reagent Addition: Add IBX (1.1 equiv). Note: IBX is insoluble in EtOAc but reacts as a suspension.

  • Reflux: Heat the suspension to 80°C with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor via TLC (stain with Ninhydrin or PMA).

  • Workup: Cool to 0°C. Filter off the white solid (IBA byproduct).

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

  • Result: Quantitative yield of clean aldehyde, typically >98% ee. Use immediately.

Part 3: Application I - Hydroxyethylene Isosteres (Protease Inhibitors)

The most high-value application of this compound is the synthesis of hydroxyethylene dipeptide isosteres (


). This scaffold mimics the tetrahedral transition state of peptide bond hydrolysis but cannot be cleaved by proteases.
Mechanism & Utility

The aldehyde reacts with a nucleophile (typically a homoenolate equivalent) to form the core scaffold of inhibitors for Renin (hypertension) and HIV-1 Protease .

Workflow: Synthesis of the Core Scaffold

Reaction: Addition of Lithium Propiolate or Allyl Silane.

  • Reagent: Generate the lithiated species (e.g., ethyl propiolate + LiHMDS) at -78°C in THF.

  • Addition: Cannulate a solution of this compound (in THF, -78°C) into the lithiated species.

  • Quench: Acetic acid/THF quench at -78°C is critical to prevent base-catalyzed retro-aldol or racemization.

  • Stereoselectivity: This addition typically follows the Felkin-Anh model , yielding the anti-amino alcohol as the major diastereomer (essential for biological activity).

G Start This compound TS Felkin-Anh Transition State Start->TS Nucleophilic Attack (-78°C) Reagent Lithium Enolate / Allyl Silane Reagent->TS Product Hydroxyethylene Isostere (Protease Inhibitor Core) TS->Product Diastereoselective Formation

Figure 1: Pathway for the synthesis of non-cleavable transition state mimics.

Part 4: Application II - Reductive Amination (Peptidomimetics)

This reaction converts the aldehyde into a reduced amide bond (


), increasing metabolic stability against peptidases.
Protocol: Indirect Reductive Amination

Direct mixing with


 can be sluggish or lead to over-alkylation. A stepwise approach is recommended for steric bulk like the homophenylalanine side chain.

Step-by-Step Methodology:

  • Imine Formation: Mix this compound (1.0 equiv) and the amine partner (1.0 equiv) in dry MeOH or DCE. Add

    
     (anhydrous) to scavenge water and drive equilibrium. Stir 2 hrs.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) or 
    
    
    
    .
    • Expert Insight:

      
       is preferred in DCE; it is milder and does not reduce the aldehyde if equilibrium favors the free aldehyde.
      
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Part 5: Application III - Olefination (Chain Extension)

This compound serves as a precursor for


-amino acids and vinyl sulfones (Michael acceptors inhibitors) via Wittig or Horner-Wadsworth-Emmons (HWE) reactions.
The "Racemization-Free" Wittig

Standard Wittig conditions (strong base) can racemize the


-center.

Optimized Protocol:

  • Reagent: Use stabilized ylides (e.g.,

    
    ) or HWE phosphonates with milder bases.
    
  • Base Selection: Use LiCl/DBU or Masamune-Roush conditions (LiCl, DIPEA) rather than NaH or BuLi. The lithium coordinates the phosphonate and aldehyde, increasing acidity and allowing weaker bases to effect the transformation without deprotonating the

    
    -carbon of the amino aldehyde.
    

H Center This compound Path1 Reductive Amination (Reduced Amides) Center->Path1 + Amine + NaBH(OAc)3 Path2 Wittig/HWE Olefination (Vinyl Sulfones/Statins) Center->Path2 + Stabilized Ylide (LiCl/DBU) Path3 Passerini/Ugi Reaction (Multicomponent Assembly) Center->Path3 + Isocyanide + Acid

Figure 2: Divergent synthetic utility of the this compound scaffold.

References

  • Jurczak, J., & Gołębiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link

  • Sigma-Aldrich. (n.d.). Boc-Homophe-OH Product Specification. Retrieved October 26, 2023. Link

  • Chem-Impex International. (n.d.). Boc-L-homophenylalanine Applications. Retrieved October 26, 2023. Link

  • Organic Chemistry Portal. (n.d.). Reductive Amination: General Procedures. Retrieved October 26, 2023. Link

  • Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Conditions. Retrieved October 26, 2023. Link

An In-depth Technical Guide to Boc-Homophenylalaninal Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Boc-homophenylalaninal, its derivatives, and analogs, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the critical aspects of their synthesis, focusing on robust and stereospecific methodologies. The guide further explores the chemical properties and stability of these aldehyde-containing molecules, offering insights into their handling and characterization. A significant portion of this document is dedicated to the diverse applications of this compound derivatives, particularly as versatile intermediates for the synthesis of peptidic and non-peptidic enzyme inhibitors. We will examine their role in the development of inhibitors for critical therapeutic targets, including cysteine proteases such as calpains and cathepsins. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and field-proven insights to facilitate their research endeavors.

Introduction: The Significance of the Homophenylalaninal Scaffold

The homophenylalanine scaffold, an amino acid with an additional methylene group in its side chain compared to phenylalanine, provides a unique structural motif in the design of bioactive molecules. When the C-terminus is an aldehyde, forming homophenylalaninal, this functional group acts as a reactive "warhead," capable of forming covalent or semi-covalent bonds with nucleophilic residues in enzyme active sites. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, enhancing solubility and stability while allowing for controlled deprotection during multi-step syntheses.[][] This combination of a specific side chain, a reactive aldehyde, and a versatile protecting group makes this compound and its derivatives highly valuable building blocks in the synthesis of targeted therapeutics.

The primary utility of these compounds lies in their application as intermediates for protease inhibitors.[] Proteases play a critical role in a vast array of physiological and pathological processes, making them attractive targets for drug intervention. The aldehyde functionality of this compound derivatives can reversibly or irreversibly interact with the active site residues of various proteases, leading to potent and often selective inhibition. This guide will explore the synthesis of the core this compound molecule and discuss how modifications to its structure can lead to the development of potent and selective enzyme inhibitors.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound from its parent amino acid, Boc-L-homophenylalanine, requires the selective reduction of the carboxylic acid to an aldehyde. A primary challenge in this transformation is preventing over-reduction to the corresponding alcohol. To achieve this, a two-step approach involving the formation of a Weinreb amide followed by its controlled reduction is the most reliable and widely adopted strategy.[3][4]

Rationale for the Weinreb Amide Intermediate

Direct reduction of a carboxylic acid or its more reactive derivatives (e.g., acid chlorides) to an aldehyde is often plagued by the formation of the corresponding primary alcohol as a significant byproduct. The Weinreb amide (N-methoxy-N-methylamide) offers an elegant solution to this problem. The key feature of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon reaction with a hydride source (e.g., lithium aluminum hydride or diisobutylaluminum hydride).[4] This intermediate is stable under the reaction conditions and does not collapse to the aldehyde until aqueous workup. This prevents the newly formed aldehyde from undergoing further reduction to the alcohol.

Weinreb_Amide_Mechanism

Detailed Experimental Protocol: Synthesis of Boc-L-homophenylalaninal

This protocol outlines a reliable, solution-phase synthesis of Boc-L-homophenylalaninal from Boc-L-homophenylalanine.

Step 1: Synthesis of Boc-L-homophenylalanine Weinreb Amide

  • Materials and Setup:

    • Boc-L-homophenylalanine

    • N,O-Dimethylhydroxylamine hydrochloride

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

  • Procedure: a. Dissolve Boc-L-homophenylalanine (1.0 eq) in anhydrous DCM in the round-bottom flask. b. Add HOBt (1.1 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add DIPEA (2.5 eq) to the stirred mixture. e. In a separate container, dissolve EDC·HCl (1.2 eq) in a minimal amount of anhydrous DCM. f. Add the EDC·HCl solution dropwise to the reaction mixture at 0 °C. g. Allow the reaction to slowly warm to room temperature and stir overnight. h. Workup and Purification: i. Dilute the reaction mixture with DCM. ii. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. iii. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. iv. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure Boc-L-homophenylalanine Weinreb amide.

Step 2: Reduction of the Weinreb Amide to Boc-L-homophenylalaninal

  • Materials and Setup:

    • Boc-L-homophenylalanine Weinreb amide

    • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H) solution

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Round-bottom flask with a magnetic stirrer, under an inert atmosphere.

  • Procedure (using LiAlH₄): a. Dissolve the Boc-L-homophenylalanine Weinreb amide (1.0 eq) in anhydrous THF in the round-bottom flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.1 eq) dropwise to the stirred solution. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow, sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). f. Allow the mixture to warm to room temperature and stir until a white precipitate forms. g. Filter the precipitate and wash it thoroughly with ethyl acetate. h. Workup and Purification: i. Combine the filtrate and washes and concentrate under reduced pressure. ii. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Boc-L-homophenylalaninal.

StepKey ReagentsTypical YieldPurity (Post-Purification)
1. Weinreb Amide Formation Boc-L-homophenylalanine, EDC·HCl, HOBt, N,O-dimethylhydroxylamine HCl, DIPEA85-95%>98%
2. Weinreb Amide Reduction Boc-L-homophenylalanine Weinreb amide, LiAlH₄ or DIBAL-H70-85%>98%

Table 1: Summary of synthetic steps for Boc-L-homophenylalaninal with typical yields and purity.

Physicochemical Properties and Stability

This compound is typically a white to off-white solid at room temperature. The presence of the Boc group imparts good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. However, the aldehyde functionality makes the compound susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air. Therefore, it is recommended to store this compound under an inert atmosphere at low temperatures (e.g., -20 °C) to maintain its integrity. The stability of Boc-protected amino aldehydes is generally higher than their unprotected counterparts due to the prevention of self-condensation reactions.

This compound Derivatives and Analogs in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of derivatives and analogs with potent biological activities. By modifying the peptide backbone or introducing different functional groups, researchers can fine-tune the selectivity and potency of these compounds for specific enzyme targets.

Cysteine Protease Inhibitors: Calpains and Cathepsins

Cysteine proteases, such as calpains and cathepsins, are implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6] The aldehyde group of this compound derivatives can act as an electrophilic "warhead" that forms a reversible covalent bond with the active site cysteine residue of these enzymes, leading to potent inhibition.

Cysteine_Protease_Inhibition

Calpain Inhibitors: Calpains are calcium-activated neutral proteases involved in cellular signaling and degradation pathways. Their overactivation is linked to neurodegenerative diseases like Alzheimer's and traumatic brain injury.[7] Di- and tri-peptidyl aldehydes incorporating a homophenylalaninal residue at the P2 position have shown significant inhibitory activity against calpains.

Cathepsin Inhibitors: Cathepsins are another family of cysteine proteases that are primarily found in lysosomes and are involved in protein turnover. Dysregulation of cathepsin activity is associated with cancer progression and autoimmune diseases.[6][8] Peptidomimetic aldehydes based on the this compound scaffold have been developed as potent and selective inhibitors of various cathepsins.

Derivative/AnalogTarget EnzymeReported Activity (IC₅₀/Kᵢ)Reference
Dipeptidyl α-ketoamideCalpainVaries with structure[5]
Proline-based analogsCathepsin SPotent inhibition[8]
Natural product analogsCathepsin BIC₅₀ in the µM range[6]

Table 2: Examples of this compound-derived inhibitors and their targets. (Note: Specific IC₅₀/Kᵢ values are highly dependent on the full structure of the analog and the assay conditions.)

Conclusion and Future Perspectives

This compound and its derivatives represent a cornerstone in the synthesis of specialized enzyme inhibitors. The synthetic route via the Weinreb amide provides a reliable and scalable method for accessing the core aldehyde scaffold with high stereochemical purity. The inherent reactivity of the aldehyde, tempered by the stability conferred by the Boc group, makes these compounds ideal starting points for the development of potent and selective inhibitors of various proteases, particularly those with a cysteine residue in their active site.

Future research in this area will likely focus on the development of novel analogs with improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability. The exploration of non-peptidic scaffolds incorporating the homophenylalaninal warhead could lead to the discovery of new classes of inhibitors with improved drug-like properties. Furthermore, the application of these derivatives is expected to expand beyond cysteine proteases to other enzyme families where a reactive aldehyde can be exploited for targeted inhibition. The foundational knowledge and methodologies presented in this guide will undoubtedly continue to be instrumental in advancing these exciting areas of drug discovery.

References

  • CN112661672A - Crystallization method of Boc-amino acid.
  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • L-Proline. Organic Syntheses Procedure. [Link]

  • A New Approach to Obtaining N α‐t‐Boc‐Amino Acid Aldehydes from Asparagine and Glutamine for Reduced Amide Pseudopeptide Solid‐Phase Synthesis. ResearchGate. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

  • Synthesis of proline analogues as potent and selective cathepsin S inhibitors. PubMed. [Link]

  • Exploration of orally available calpain inhibitors. Part 3: Dipeptidyl alpha-ketoamide derivatives containing pyridine moiety. PubMed. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. MDPI. [Link]

  • Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients. PubMed. [Link]

  • Natural Products as Cathepsin Inhibitors. PMC. [Link]

  • Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. [Link]

  • Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery. PMC. [Link]

  • Structure-guided virtual screening reveals phytoconstituents as potent cathepsin B inhibitors: Implications for cancer, traumatic brain injury, and Alzheimer's disease. NIH. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. [Link]

  • Chem 115. Andrew G Myers Research Group. [Link]

  • Exploration of orally available calpain inhibitors: peptidyl alpha-ketoamides containing an amphiphile at P3 site. PubMed. [Link]

Sources

Introduction to Boc-Homophenylalaninal: A Chiral Aldehyde of Strategic Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Boc-Homophenylalaninal

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-homophenylalaninal (this compound), a valuable chiral building block in modern organic and medicinal chemistry. We will delve into its synthesis, key properties, and significant applications, with a focus on the causal relationships behind experimental choices and the self-validating nature of the described protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this versatile aldehyde.

This compound is a derivative of the non-proteinogenic amino acid homophenylalanine. Its structure is characterized by three key features:

  • An aldehyde functional group, which is a highly reactive electrophile, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • A Boc (tert-butoxycarbonyl) protecting group on the α-amino group. The Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[1][2][3][4] This protection prevents unwanted side reactions of the amine nucleophile.

  • A chiral center at the α-carbon, making it a valuable chiral building block for the enantioselective synthesis of complex molecules.[5][][] The stereochemistry of this center is crucial in determining the biological activity of the final products, as drug-receptor interactions are highly dependent on chirality.[]

The additional methylene group in the side chain compared to its proteinogenic counterpart, phenylalanine, provides increased conformational flexibility and lipophilicity. This modification can be strategically employed to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.

Boc_homophenylalaninal_Structure cluster_Boc Boc Group cluster_backbone Homophenylalanine Backbone cluster_sidechain Side Chain Boc Boc-HN- alphaC CαH Boc->alphaC N-Cα bond aldehyde CHO alphaC->aldehyde Cα-C bond betaC CH₂ alphaC->betaC Cα-Cβ bond gammaC CH₂ betaC->gammaC phenyl Ph gammaC->phenyl

Caption: Structure of this compound.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves the partial reduction of the corresponding N-Boc-homophenylalanine derivative (e.g., the methyl ester or a Weinreb amide).

Experimental Protocol: Reduction of N-Boc-Homophenylalanine Methyl Ester

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Step 1: Esterification of Boc-Homophenylalanine If starting from Boc-homophenylalanine, it must first be converted to its methyl ester. This can be achieved using standard esterification conditions, such as reacting with methanol in the presence of a catalyst like thionyl chloride or by using a milder reagent like (trimethylsilyl)diazomethane.

Step 2: DIBAL-H Reduction

  • Dissolve N-Boc-homophenylalanine methyl ester in an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-reduction to the corresponding alcohol.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) dropwise to the cooled solution. The stoichiometry is crucial; typically, 1.1 to 1.5 equivalents of DIBAL-H are used.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid. The choice of quenching agent can affect the ease of the workup.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the crude aldehyde.

Step 3: Purification The crude this compound is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DIBAL-H is highly reactive with water. The presence of moisture would consume the reagent and lead to lower yields.

  • Low Temperature (-78 °C): The aldehyde intermediate is susceptible to further reduction to the alcohol. The low temperature stabilizes the tetrahedral intermediate formed upon nucleophilic attack of the hydride, preventing over-reduction.

  • Inert Atmosphere: Prevents the reaction of DIBAL-H with atmospheric oxygen and moisture.

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone in the synthesis of a variety of bioactive compounds, particularly protease inhibitors and peptide mimetics.

Synthesis of Protease Inhibitors

Proteases are enzymes that catalyze the cleavage of peptide bonds and are implicated in numerous diseases, including viral infections, cancer, and cardiovascular disorders.[] Protease inhibitors are molecules that block the activity of these enzymes.[] The aldehyde functionality of this compound is an excellent electrophilic "warhead" that can react with nucleophilic residues (e.g., cysteine or serine) in the active site of a protease to form a covalent, yet often reversible, adduct, thereby inhibiting the enzyme.[9]

A recent study demonstrated the use of Boc-L-homophenylalaninal in the synthesis of potent inhibitors of the SARS-CoV-2 main protease.[10] The synthetic route involved converting the aldehyde into a nitroalkene, which serves as a Michael acceptor for the catalytic cysteine residue in the Mpro active site.

Experimental Workflow:

  • Nitroaldol (Henry) Reaction: Boc-L-homophenylalaninal is reacted with nitromethane in the presence of a base (e.g., an amine base) to form a nitroaldol adduct.

  • Dehydration: The resulting nitroalcohol is then dehydrated to yield the corresponding peptidyl nitroalkene inhibitor. This can be achieved through mesylate activation followed by elimination.[10]

Mpro_Inhibitor_Synthesis Boc_Hph_al Boc-L-homophenylalaninal Nitroaldol Nitroaldol Adduct Boc_Hph_al->Nitroaldol 1. Nitromethane, Base (Henry Reaction) Inhibitor Nitroalkene Inhibitor Nitroaldol->Inhibitor 2. Mesylation 3. Elimination

Caption: Synthesis of a nitroalkene protease inhibitor.

This approach highlights the utility of this compound as a scaffold for creating covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action. The Boc group can be removed at a later stage to allow for further peptide chain extension.

Role in Peptide Mimetics and Drug Design

The incorporation of unnatural amino acids like homophenylalanine is a common strategy in medicinal chemistry to develop peptide mimetics with improved therapeutic profiles.[11][12] this compound serves as a key starting material for synthesizing these modified peptides. For instance, it can be used in reductive amination reactions to introduce a modified N-terminus or to create novel side-chain linkages.

Reductive Amination Protocol:

  • Dissolve this compound and the desired primary or secondary amine (e.g., the N-terminus of a peptide) in a suitable solvent such as methanol or dichloroethane.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less toxic and the reaction can be performed at a neutral pH.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work up the reaction by adding an aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the product with an organic solvent.

  • Purify the resulting secondary or tertiary amine by column chromatography.

This methodology allows for the facile creation of peptide bonds isosteres, which can enhance the metabolic stability of a peptide by making it resistant to proteolytic degradation.

As a Chiral Building Block in Asymmetric Synthesis

Beyond peptide and inhibitor synthesis, the aldehyde group of this compound can be used in a variety of stereoselective carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and Grignard additions. The inherent chirality of the molecule can be used to direct the stereochemical outcome of these reactions, making it a valuable tool in the total synthesis of complex natural products and pharmaceuticals.[5][][]

Quantitative Data Summary:

ApplicationKey ReactionTypical YieldsEnantiomeric/Diastereomeric ExcessReference
Protease Inhibitor SynthesisHenry Reaction & Dehydration60-80% over two steps>95% ee (retained from starting material)[10]
Peptide Mimetic SynthesisReductive Amination70-95%>95% ee (retained from starting material)General Protocol
Asymmetric Aldol AdditionAldol Reaction50-90%Varies with substrate and conditionsGeneral Protocol

Conclusion

This compound is a highly versatile and valuable chiral building block for organic and medicinal chemists. Its unique combination of a reactive aldehyde, a robust protecting group, and a defined stereocenter allows for its strategic application in the synthesis of a wide range of complex and biologically active molecules. From potent protease inhibitors to metabolically stable peptide mimetics, the applications of this compound continue to expand, solidifying its importance in modern drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful synthetic tool.

References

  • Creighton, C. J., & Ganno, M. L. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Frontier Scientific. (2023). Chiral Allenylcarbonyls – Underexploited Building Blocks for Complex Synthesis. Available from: [Link]

  • Chang, M., & Tesh, L. D. (2012). Boceprevir: a protease inhibitor for the treatment of hepatitis C. Clinical therapeutics, 34(9), 1837–1853.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.
  • Xu, J., Ok, H. O., Gonzalez, E. J., Colwell, L. F., Jr, Habulihaz, B., He, H., Leiting, B., Lyons, K. A., Marsilio, F., Patel, R. A., Wu, J. K., Thornberry, N. A., Weber, A. E., & Parmee, E. R. (2004). Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4759–4762.
  • ResearchGate. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]

  • National Institutes of Health. (2024).
  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
  • Beilstein Journals. (2020).

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for Boc-Homophenylalaninal

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Substrate: Boc-Homophenylalaninal

This compound is a critical chiral building block in the synthesis of protease inhibitors and peptidomimetics. Unlike its lower homologue (Boc-phenylalaninal), the "homo" variant contains an additional methylene spacer (


) between the 

-carbon and the aromatic ring.

While this structural difference slightly decreases the acidity of the


-proton—thereby offering marginally better configurational stability—the aldehyde moiety remains prone to two primary degradation pathways:
  • Racemization: Base-catalyzed enolization leading to loss of optical purity.

  • Hydration/Oligomerization: Formation of stable gem-diols or trimers in the presence of water, rendering the aldehyde electrophilically inert.

The Challenge: Selectivity vs. Stability

The primary objective in the reductive amination of this compound is to couple it with an amine to form a secondary amine without eroding the stereocenter or reducing the aldehyde to the corresponding alcohol (Boc-homophenylalaninol).

The Solution: This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of HCN. Unlike Sodium Borohydride (

), STAB is mild and exhibits high chemoselectivity for the iminium ion over the carbonyl group, allowing for a "Direct Reductive Amination" (DRA) in a single pot.

Part 2: Mechanistic Workflow

The success of this reaction relies on the kinetic differentiation between the reduction of the aldehyde and the reduction of the intermediate iminium species.

Reaction Pathway Diagram

ReductiveAmination cluster_conditions Critical Control Points Aldehyde This compound (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing (DCE) SideProduct Alcohol Side-Product (Avoided) Aldehyde->SideProduct Slow Reduction Amine Amine Partner (Nucleophile) Amine->Hemiaminal Mixing (DCE) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (Acid Catalysis) Product Secondary Amine (Target) Iminium->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway of Direct Reductive Amination (DRA) using STAB. Note the kinetic preference for Iminium reduction over Aldehyde reduction.[3]

Part 3: Standard Operating Procedure (SOP)

Scale: 1.0 mmol (scalable to 50 mmol) Time: 2–4 Hours Yield Expectation: 85–95%

Materials Checklist
ReagentEquiv.RoleCritical Note
This compound 1.0SubstrateFreshly prepared or stored at -20°C under Ar.
Amine Partner 1.0–1.1NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
NaBH(OAc)3 (STAB) 1.4–1.5ReductantMust be a free-flowing white powder. Yellow/clumpy = hydrolyzed.
Acetic Acid (AcOH) 1.0–2.0CatalystPromotes iminium formation. Essential for hindered amines.
1,2-Dichloroethane (DCE) Solvent0.1–0.2 MAnhydrous. Superior to DCM for reaction rate.[4]
Step-by-Step Protocol
1. Pre-Reaction Preparation[3]
  • Aldehyde Integrity: If the aldehyde was stored, verify purity via TLC or crude NMR. If significant hydration (gem-diol) is observed, azeotrope with toluene 3x before use.

  • Glassware: Oven-dried round-bottom flask with a magnetic stir bar, purged with Nitrogen or Argon.

2. Iminium Formation (The "Aging" Step)
  • Dissolve This compound (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Add the Amine (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Crucial Step: Stir at Room Temperature (20–25°C) for 30–60 minutes before adding the reducing agent.

    • Why? This allows the equilibrium to shift toward the imine/iminium species. Adding STAB too early can lead to direct reduction of the aldehyde (side product).

3. Reduction
  • Cool the mixture to 0°C (ice bath).

    • Why? Although STAB is mild, cooling minimizes any potential racemization during the exothermic addition.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

4. Quench and Workup
  • Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs).

  • Stir vigorously for 15 minutes to quench residual boron species.

  • Extract with DCM or EtOAc (3x).

  • Wash combined organics with Brine (1x).

  • Dry over Na2SO4 , filter, and concentrate in vacuo.

5. Purification
  • Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH systems).

  • Note: Boc-protected amines are stable on silica.

Part 4: Troubleshooting & Optimization

Optimization Table: Solving Common Failures
ObservationDiagnosisCorrective Action
Low Conversion Iminium formation is stalled.Increase AcOH to 2.0–3.0 equiv. Add 4Å Molecular Sieves to scavenge water.
Aldehyde Reduction (Alcohol formed) STAB added too fast or too early.Increase the "Aging" time (Step 2) to 2 hours. Ensure STAB is added at 0°C.
Racemization Conditions too basic or too hot.Ensure Amine is free-based before addition (do not use excess TEA in situ). Keep reaction at 0°C for the duration.
Hydrolysis of STAB Reagent quality issue.STAB is moisture sensitive.[1] If the bottle has been open long, use 2.0 equiv or buy fresh.
Advanced Consideration: The "One-Pot" Oxidation-Reduction

For maximum stereochemical integrity, avoid isolating the aldehyde entirely.

  • Start with Boc-homophenylalaninol (alcohol).

  • Oxidize with Dess-Martin Periodinane (DMP) in wet DCM.

  • Filter through a short plug of silica/Celite directly into the amine solution.

  • Proceed immediately with the STAB protocol.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text establishing STAB as the superior reagent for this transformation.

  • Fehrentz, J. A., & Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Amino Acids." Synthesis.

    • Context: Describes the synthesis of the starting aldehyde from Weinreb amides, highlighting stability concerns.

  • Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected Alpha-Amino Aldehydes in Organic Synthesis." Chemical Reviews.

    • Context: Comprehensive review of the configurational stability and reactivity of amino aldehydes.

Sources

Using Boc-homophenylalaninal for N-terminal modification of peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic N-Terminal Modification of Peptides using Boc-Homophenylalaninal via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Advantage of N-Terminal Homophenylalanine Conjugation

The N-terminus of a peptide is a unique chemical handle, offering a single, addressable site for modification that is distinct from all other functional groups within the peptide chain.[1] This strategic modification is a cornerstone of modern peptide-based drug development, employed to enhance metabolic stability, modulate biological activity, and introduce labels for diagnostic or research purposes.[2][3][4] This guide provides a detailed protocol and scientific rationale for the N-terminal modification of peptides using this compound, a versatile building block that introduces the non-proteinogenic amino acid homophenylalanine.

The core transformation is a reductive amination, a robust and selective reaction that forms a stable secondary amine linkage between the peptide and the modifying agent.[5][6] The incorporation of a homophenylalanine moiety is particularly significant in medicinal chemistry, as it is a key structural component in various therapeutics, including potent Angiotensin-Converting Enzyme (ACE) inhibitors used to manage hypertension.[7][8][9] The tert-butyloxycarbonyl (Boc) protecting group on the homophenylalaninal reagent ensures orthogonality, allowing for selective deprotection under acidic conditions for subsequent synthetic steps if required.[10][11][12]

This document serves as an in-depth guide, detailing the underlying chemical principles, a validated step-by-step protocol, characterization methods, and troubleshooting insights to empower researchers to successfully implement this powerful modification strategy.

The Chemistry: Mechanism of Selective Reductive Amination

The selective modification of the N-terminal α-amine in the presence of other potentially reactive side chains (such as the ε-amine of lysine) is achieved by exploiting the difference in their basicity (pKa). The N-terminal α-amino group typically has a pKa in the range of 6-8, whereas the lysine side-chain amine has a pKa of approximately 10.[1] By maintaining the reaction pH in a slightly acidic range (e.g., pH 5-6), the more basic lysine amine remains predominantly protonated and non-nucleophilic, while a sufficient population of the N-terminal amine remains in its neutral, reactive state.[13]

The reaction proceeds in two distinct, sequential steps within a one-pot synthesis:

  • Schiff Base (Imine) Formation: The nucleophilic N-terminal α-amine of the peptide attacks the electrophilic carbonyl carbon of this compound. This is followed by dehydration to form a transient, covalent imine intermediate (also known as a Schiff base).

  • Reductive Stabilization: A mild and chemoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[14] These reagents are specifically chosen for their ability to reduce the C=N double bond of the imine much more rapidly than the C=O bond of the starting aldehyde, thereby preventing consumption of the reagent and formation of byproducts.[5] This reduction yields a stable, non-hydrolyzable secondary amine bond, completing the conjugation.

Reductive_Amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Peptide Peptide-NH₂ (Free N-Terminus) Imine Schiff Base Intermediate Peptide-N=CH-CH(NH-Boc)-CH₂CH₂Ph Peptide->Imine + Aldehyde (pH 5-6) Aldehyde Boc-NH-CH(CH₂CH₂Ph)-CHO (this compound) Product N-Terminally Modified Peptide Peptide-NH-CH₂-CH(NH-Boc)-CH₂CH₂Ph Imine->Product + Reducer Reducer NaBH₃CN (Reducing Agent)

Caption: Workflow for N-terminal peptide modification via reductive amination.

Detailed Experimental Protocol

This protocol provides a robust methodology for the N-terminal modification of a generic peptide. Researchers should consider this a starting point and may need to optimize conditions based on the specific properties (e.g., solubility, sequence) of their peptide.

Materials and Reagents
  • Peptide: Lyophilized peptide with a free N-terminus (Purity >95%).

  • Reagent: Boc-L-homophenylalaninal (FW: 277.37 g/mol ).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (FW: 62.84 g/mol ).

  • Solvents:

    • N,N-Dimethylformamide (DMF), anhydrous.

    • 1% (v/v) Acetic Acid (AcOH) in DMF.

    • Deionized water (18.2 MΩ·cm).

    • Acetonitrile (ACN), HPLC grade.

  • Purification Reagents:

    • Trifluoroacetic Acid (TFA), HPLC grade.

  • Equipment:

    • Analytical and Preparative Reverse-Phase HPLC (RP-HPLC) system.

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

    • Lyophilizer.

    • Magnetic stirrer and stir bars.

    • pH meter or pH indicator strips.

    • Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Peptide Stock Solution: Prepare a 10 mg/mL solution of the peptide in anhydrous DMF. Vortex briefly to ensure complete dissolution.

  • This compound Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF (55.5 mg/mL). This should be prepared fresh before use.

  • Reducing Agent Solution: Prepare a 0.5 M solution of NaBH₃CN in anhydrous DMF (31.4 mg/mL). This should be prepared fresh and handled with care in a chemical fume hood.

Step 2: Reaction Setup & Imine Formation

  • In a clean glass vial, add 1.0 mL of the peptide stock solution (10 mg of peptide).

  • Add 3 equivalents of the this compound solution relative to the peptide. For a 5 kDa peptide (2 µmol), this would be 30 µL of the 0.2 M solution.

  • Causality Check: Using an excess of the aldehyde drives the imine formation equilibrium forward.

  • Adjust the reaction mixture to a pH between 5.0 and 6.0 by adding small aliquots of 1% AcOH in DMF. Check the pH using a micro-pH probe or by spotting a small amount onto pH paper.

  • Causality Check: This slightly acidic pH is critical for catalyzing imine formation while ensuring N-terminal selectivity.[13]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for sufficient imine formation.

Step 3: Reduction and Reaction Monitoring

  • Add 10 equivalents of the NaBH₃CN solution to the reaction mixture. For a 2 µmol reaction, this would be 40 µL of the 0.5 M solution.

  • Causality Check: A large excess of the reducing agent ensures the rapid and complete conversion of the imine to the stable secondary amine.

  • Allow the reaction to proceed at room temperature for an additional 4-16 hours (overnight is often convenient).

  • Monitoring: To check for completion, take a 5 µL aliquot of the reaction mixture, dilute it with 95 µL of 50:50 Water:ACN with 0.1% TFA, and analyze by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected product mass.

Step 4: Work-up and Purification

  • Once the reaction is complete, dilute the reaction mixture 10-fold with Buffer A (Water with 0.1% TFA).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulates.

  • Purify the crude product using preparative RP-HPLC with a suitable C18 column. A typical gradient would be 10-70% Buffer B (ACN with 0.1% TFA) over 30-40 minutes.

  • Collect fractions corresponding to the product peak.

  • Confirm the identity of the collected fractions using LC-MS analysis.[2][]

  • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final modified peptide as a white, fluffy powder.

Characterization and Expected Results

Successful modification is confirmed by a specific mass shift and a change in retention time on RP-HPLC. The modification adds a Boc-homophenylalanyl moiety (C₁₆H₂₂NO₃) and removes one hydrogen from the N-terminal amine, resulting in a net mass increase.

Mass Increase Calculation: Mass of added group = (Mass of this compound) - (Mass of H₂O) = 277.37 - 18.02 = 259.35 Da

ParameterStarting Peptide (Example)Expected Modified Peptide
Sequence H-Gly-Phe-Leu-Ser-Lys-OH(Boc-hPhe)-Gly-Phe-Leu-Ser-Lys-OH
Calculated MW (Avg) 551.65 Da811.00 Da
Observed Mass (m/z) [M+H]⁺ = 552.66[M+H]⁺ = 812.01
RP-HPLC Retention Typically earlier elutionTypically later elution due to increased hydrophobicity

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incorrect pH (too low or too high).2. Inactive reagents (aldehyde or reductant degraded).3. Steric hindrance at the N-terminus.1. Carefully re-optimize the reaction pH to 5.0-6.0.2. Use freshly prepared solutions of this compound and NaBH₃CN.3. Increase reaction time, temperature (to ~37°C), or reagent equivalents.
Di-alkylation or Side-Chain Modification (e.g., on Lysine) 1. Reaction pH is too high (>7), deprotonating the lysine ε-amino group.1. Lower the reaction pH to the recommended 5.0-6.0 range to ensure selective protonation of the lysine side chain.
Aldehyde Reduction Byproduct 1. The reducing agent is not sufficiently selective (e.g., using NaBH₄).1. Ensure the use of a mild, imine-selective reductant like NaBH₃CN or NaBH(OAc)₃.[5]
Difficult HPLC Purification 1. Product and starting material have very similar retention times.1. Optimize the HPLC gradient. Use a shallower gradient (e.g., 0.5% B/min) around the elution time of the peaks to improve resolution.

Concluding Remarks and Further Applications

The N-terminal conjugation of this compound is a highly effective method for introducing a non-canonical amino acid with significant therapeutic relevance. The resulting modified peptide exhibits increased hydrophobicity and is protected against degradation by exopeptidases.[2][4]

Crucially, the Boc group is acid-labile and can be quantitatively removed with reagents like trifluoroacetic acid (TFA), which is standard in peptide chemistry.[16][17] This unmasks the primary amine of the newly introduced homophenylalanine, making it available for further modifications. This orthogonality is a key principle in complex peptide synthesis, enabling the construction of branched peptides, the attachment of other functional moieties, or the cyclization of the peptide chain.[12][18][19] This strategy opens the door to creating multifunctional peptides and advanced peptide-drug conjugates for targeted therapies.

References

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. [Link]

  • Hansen, D. F., et al. (1998). N-Terminal peptide aldehydes as electrophiles in combinatorial solid phase synthesis of novel peptide isosteres. PubMed. [Link]

  • Khaksar, S., & Gholami, M. R. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. [Link]

  • Deng, J., Lai, N. C., & Kung, K. K. (2021). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters. [Link]

  • Katritzky, A. R., et al. (2004). Reductive BOC-Amination of Aldehydes. ResearchGate. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Deng, J., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. [Link]

  • CD Formulation. N-Terminal Modified Peptide Synthesis. [Link]

  • Barlos, K., et al. (2023). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Tseliou, V., et al. (2024). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Monteiro, A., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]

  • Ahmad, S., et al. (2014). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed. [Link]

  • Wong, K. F. (2015). Studies and applications of aldehyde chemistry for peptide modification and formaldehyde detection. PolyU Institutional Research Archive. [Link]

  • Yoo, B., & Kirshenbaum, K. (2010). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of L-Homophenylalanine as a Pharmaceutical Building Block. [Link]

  • Isidro-Llobet, A., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Ahmad, S., et al. (2014). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Giglione, C., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]

  • Fields, G. B. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ResearchGate. [Link]

  • Huateng Pharma. (2022). Multifunctional Peptides: Novel Direction of Peptide Drug Development. Technology Networks. [Link]

Sources

Technical Application Note: Controlled Acidolytic Cleavage of Boc-Homophenylalaninal

Author: BenchChem Technical Support Team. Date: February 2026


-

-(

-Butoxycarbonyl)-L-homophenylalaninal

Executive Summary

This Application Note details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Boc-homophenylalaninal . Unlike standard amino acids, homophenylalaninal contains a reactive C-terminal aldehyde. This functionality introduces critical instability factors—specifically racemization at the


-carbon and oligomerization  via intermolecular Schiff base formation.

The protocols defined herein prioritize the isolation of the target amine as a stable salt (Hydrochloride or Tosylate). Under no circumstances should the resulting amine be isolated as a free base , as this will lead to immediate self-condensation and degradation.

Mechanistic Principles & Critical Risks

The Chemical Challenge

The deprotection of this compound is a race between two pathways:

  • The Desired Pathway: Acid-catalyzed cleavage of the carbamate to yield the amine salt.[1]

  • The Degradation Pathway: If water is present, the aldehyde forms a hydrate (gem-diol), altering the electronics. If the medium is not sufficiently acidic, or if the free base is exposed, the amine of one molecule attacks the aldehyde of another, forming stable cyclic oligomers (often trimers) or polymers.

Mechanism of Action

The reaction proceeds via an


-like fragmentation. The acid protonates the Boc carbonyl, inducing the loss of the tert-butyl cation (scavenged as isobutylene or trapped by solvent). The resulting carbamic acid is unstable and decarboxylates.

Critical Control Point: The amine must be protonated immediately upon formation to prevent it from acting as a nucleophile toward the aldehyde group.

BocDeprotection Start This compound Inter1 Protonated Intermediate Start->Inter1 + H+ (Anhydrous) Carbamic Carbamic Acid (Unstable) Inter1->Carbamic - t-Butyl Cation Salt Target: Amine Salt (Stable Solid) Carbamic->Salt + H+ / - CO2 (Immediate Trap) FreeBase Free Amine (Transient) Carbamic->FreeBase Low Acidity / Neutralization Polymer Oligomers/Polymers (Brown Oil - FAILURE) FreeBase->Polymer Self-Condensation (Intermolecular)

Figure 1: Reaction pathway analysis. The green path represents the required protocol. The red path indicates the failure mode caused by insufficient acidity or neutralization.

Experimental Protocols

Method A: Anhydrous HCl in Dioxane (Standard Industry Protocol)

Best For: General synthesis, scale-up, and storage. Yield: 85-95% Product: Homophenylalaninal Hydrochloride

Reagents
  • Substrate: this compound (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial, anhydrous).

  • Solvent: Diethyl ether (Et₂O) or MTBE (Anhydrous).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation: Dissolve this compound (1 g, ~3.6 mmol) in minimal dry 1,4-dioxane (2 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Aldehydes are heat-sensitive; controlling the exotherm of deprotection is vital.

  • Acidolysis: Add 4.0 M HCl/Dioxane (9 mL, 10 equiv) dropwise over 5 minutes.

    • Observation: Gas evolution (CO₂ and isobutylene) will occur.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 30–45 minutes.

    • Monitoring: Check by TLC (visualize with Ninhydrin; Boc-SM is silent, Product is purple/orange).

  • Precipitation: The product often precipitates as a white solid during the reaction. If not, dilute the mixture with 50 mL of cold anhydrous Diethyl Ether.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake 3x with cold Diethyl Ether to remove residual Boc by-products and excess HCl.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Result: White to off-white hygroscopic powder. Store at -20°C under Argon.

Method B: p-Toluenesulfonic Acid (pTsOH) (Crystallization Method)

Best For: High purity requirements; obtaining a non-hygroscopic crystalline solid. Yield: 80-90% Product: Homophenylalaninal Tosylate

Step-by-Step Procedure
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Diethyl Ether (or THF if solubility is poor).

  • Acid Addition: Add anhydrous

    
    -Toluenesulfonic acid monohydrate (1.05 equiv) dissolved in a minimum amount of Acetone/Ethanol.
    
  • Reaction: Stir at room temperature for 1–2 hours.

  • Crystallization: The tosylate salt is generally less soluble in ether and will crystallize out.

  • Isolation: Filter the crystals, wash with cold ether, and dry.

Analytical Data & Validation

To ensure the aldehyde is intact and the center has not racemized, the following QC checks are mandatory.

Analytical MethodExpected ResultFailure Indicator
1H NMR (DMSO-d6) Distinct aldehyde proton singlet/doublet at

9.5 – 9.8 ppm
.
Disappearance of signal (polymerization) or shift to <6 ppm (acetal/hydrate).
Mass Spectrometry (ESI+) [M+H]+ peak corresponding to the aldehyde.[2M - H₂O] peaks indicating dimer formation.
Optical Rotation Specific rotation

must match literature values for the L-isomer.
Significant deviation toward 0° indicates racemization.
Silver Mirror Test Immediate precipitation of black Ag⁰.No reaction (aldehyde oxidation or loss).

Troubleshooting & "The Brown Oil" Phenomenon

A common failure mode in amino aldehyde chemistry is the recovery of a brown, insoluble oil/gum.

Cause: This is the result of the "Free Base Cascade." If the HCl is removed (e.g., by excessive rotovap without a stabilizer) or if the salt is neutralized, the amine attacks the aldehyde.

Correction Strategy:

  • Never perform an aqueous workup with NaHCO₃/NaOH.

  • Never leave the compound in solution for extended periods after deprotection.

  • Immediate Use: If the next step is a reductive amination or Wittig reaction, proceed in situ without isolating the solid if possible.

Workflow Decision Tree

Workflow Start Start: this compound Decision Is the salt stable for storage? Start->Decision PathA YES (Storage required) Decision->PathA Yes PathB NO (Immediate use) Decision->PathB No MethodA Method A: HCl/Dioxane Precipitate with Ether PathA->MethodA Standard MethodB Method B: pTsOH Crystallize Tosylate PathA->MethodB High Purity MethodC Method C: TFA/DCM (Do NOT evaporate to dryness) PathB->MethodC In-situ only NextStep Next Reaction (Reductive Amination/Wittig) MethodA->NextStep Resuspend MethodB->NextStep Resuspend MethodC->NextStep Add reagents directly

Figure 2: Operational decision tree for selecting the appropriate deprotection protocol based on downstream applications.

References

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids. Synthesis, 1983(8), 676-678. Link
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Carbamates). Link

  • BenchChem. (2025).[1] Application Notes: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem Protocols. Link

  • Han, G., & Tam, J. P. (1994). A method for the reduction of Boc-amino acid methyl esters to Boc-amino aldehydes. Journal of Organic Chemistry. (Context on instability of amino aldehydes). Link

  • ChemPros Community. (2023). Consensus on Boc-Deprotection of Acid-Sensitive Groups.[2][3] Reddit/ChemPros Archive. Link

Sources

Analytical methods for characterizing Boc-homophenylalaninal derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Characterization of Boc-Homophenylalaninal Derivatives


-Boc-L-homophenylalaninal (Boc-HPhe-al).

Executive Summary

This compound (CAS: 100564-78-1 for the acid precursor; aldehyde derivatives vary) is a critical transition-state analog used in the synthesis of protease inhibitors and peptidomimetics. However, it presents a unique analytical paradox: it is chemically simple yet analytically elusive.

The aldehyde moiety is highly reactive, prone to hydration (gem-diol formation), oxidation (to carboxylic acid), and racemization at the


-carbon. Standard HPLC protocols often fail because the aldehyde exists in equilibrium with its hydrate in aqueous mobile phases, leading to split peaks or poor integration.

This guide provides a validated workflow to characterize these derivatives, emphasizing in-situ derivatization for purity analysis and cryogenic NMR for structural confirmation.

Structural Confirmation: NMR Spectroscopy

The Challenge: Boc-protected amino aldehydes exhibit rotameric isomerism due to restricted rotation around the carbamate (N-C(O)) bond. In NMR, this manifests as signal doubling or broadening, often mistaken for impurities. Furthermore, the aldehyde proton can interact with the solvent to form hemiacetals.

Protocol 1: Rotamer-Resolved


H-NMR 
  • Solvent Selection: DMSO-

    
     is preferred over CDCl
    
    
    
    to minimize hemiacetal formation, though CDCl
    
    
    provides better resolution of the aldehyde proton.
  • Temperature: Variable Temperature (VT) NMR is required to coalesce rotamers.

  • Key Signals:

    • Aldehyde Proton (-CHO):

      
       9.5 – 9.8 ppm (singlet or doublet). Note: If this signal is small and a broad peak appears at 
      
      
      
      5-6 ppm, the sample has hydrated.
    • Boc Group:

      
       1.4 ppm (intense singlet).
      
    • Aromatic Ring:

      
       7.1 – 7.3 ppm (multiplet).
      

Experimental Workflow:

  • Dissolve 10 mg of Boc-HPhe-al in 0.6 mL DMSO-

    
    .
    
  • Acquire a standard spectrum at 25°C (298 K). Expect broad/split peaks.

  • Heat probe to 353 K (80°C) and re-acquire.

    • Result: Coalescence of rotamers into sharp singlets confirms the purity of the backbone.

    • Warning: Do not hold at high temperature >10 mins to avoid thermal degradation.

Purity Analysis: Overcoming the "Aldehyde Dilemma"

Direct reverse-phase HPLC of amino aldehydes is unreliable. In aqueous buffers, the aldehyde (


) equilibrates with the gem-diol (

). This results in peak fronting/tailing or "saddle" peaks.

The Solution: Convert the unstable aldehyde into a stable Oxime or Semicarbazone prior to injection.

Protocol 2: Quantitative HPLC via Oxime Derivatization This method locks the aldehyde as a stable oxime, allowing precise purity calculation without hydrate interference.

Reagents:

  • Derivatization Solution: 2% Hydroxylamine Hydrochloride (NH

    
    OH·HCl) in Pyridine/Methanol (1:4 v/v).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Procedure:

  • Sample Prep: Weigh 2.0 mg of Boc-HPhe-al into a vial.

  • Derivatization: Add 1.0 mL of Derivatization Solution. Vortex and incubate at room temperature for 15 minutes.

    • Mechanism:[1][2][3][4]

      
      
      
  • Quench: (Optional) Add 10

    
    L of Acetone to scavenge excess hydroxylamine, though usually unnecessary for UV detection.
    
  • Injection: Inject 5

    
    L onto the HPLC.
    

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Detection: UV at 210 nm (amide/Boc) and 254 nm (phenyl).

  • Gradient: 5% B to 95% B over 12 minutes.

  • Data Interpretation: The aldehyde will appear as two distinct peaks (syn- and anti-oxime isomers) usually separated by 0.2–0.5 minutes. Sum the areas of both peaks to calculate total purity.

Table 1: Troubleshooting HPLC Artifacts

ObservationProbable CauseCorrective Action
Split Peak (Direct Injection) Aldehyde/Hydrate equilibriumUse Protocol 2 (Derivatization).
Broad Peak (Direct Injection) On-column interaction with silanolsUse end-capped column; Add 10mM Ammonium Acetate.
New Peak at RT + 2 min Oxidation to Carboxylic AcidCheck storage; Purge solvents with Argon.
Doublet Peak (Derivatized) Syn/Anti Isomerism of OximeNormal behavior. Integrate both peaks together.

Chiral Purity: Enantiomeric Excess (ee)

Racemization of the


-carbon is the primary failure mode during synthesis. The 

-proton is acidic adjacent to the aldehyde.

Protocol 3: Normal Phase Chiral HPLC Reverse phase is risky due to aqueous buffers promoting hydration/racemization. Normal phase (Hexane/Alcohol) is safer.

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: 254 nm.

  • Standard: Inject racemic Boc-HPhe-al first to establish separation (typically

    
    ).
    

Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing these unstable intermediates.

BocAnalysis Start Crude Boc-HPhe-al Decision Analysis Type? Start->Decision PathID Structure ID Decision->PathID PathPurity Chemical Purity Decision->PathPurity PathChiral Enantiomeric Purity Decision->PathChiral NMR 1H NMR (DMSO-d6) Check for Aldehyde (9.5ppm) PathID->NMR DirectLC Direct HPLC (Acidic MP) Risk: Hydrate splitting PathPurity->DirectLC Not Recommended DerivLC Oxime Derivatization (NH2OH + Pyridine) PathPurity->DerivLC Preferred ChiralLC Chiral HPLC (NP) Hexane/IPA PathChiral->ChiralLC VT_NMR VT-NMR (80°C) Coalesce Rotamers NMR->VT_NMR ResultID Confirm Structure VT_NMR->ResultID ResultQuant Quantify % Purity (Sum Syn/Anti peaks) DerivLC->ResultQuant ResultEE Calculate % ee ChiralLC->ResultEE

Caption: Analytical workflow prioritizing derivatization for purity and VT-NMR for structural confirmation to avoid artifacts.

Storage and Handling Protocols

To maintain the integrity of Boc-HPhe-al standards:

  • Atmosphere: Store exclusively under Argon or Nitrogen. Oxygen rapidly converts the aldehyde to Boc-homophenylalanine (carboxylic acid).

  • Temperature: -20°C or lower.

  • Container: Amber glass vials (UV protection).

  • Re-validation: Re-test purity via Protocol 2 (Oxime) if the container has been opened for >1 week.

References

  • RSC Advances. (2013). Dual protection of amino functions involving Boc.[5][6] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Boc Protected Amino Groups: Stability and Cleavage.[2][5] Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization. Retrieved from [Link]

Sources

Technical Application Note: Boc-Homophenylalaninal in Bioconjugation and Medicinal Chemistry

[1]

Abstract

This technical guide details the utility of Boc-homophenylalaninal (Boc-hPhe-al) as a versatile electrophilic handle in bioconjugation and drug discovery. Unlike standard phenylalanine derivatives, the homophenylalanine scaffold possesses an extended ethylene bridge in the side chain, offering unique steric flexibility and hydrophobic reach. This document provides validated protocols for reductive amination (N-terminal labeling) and the design of transition-state protease inhibitors , supported by mechanistic insights and stability data.

Technical Overview & Chemical Identity

This compound is the aldehyde derivative of Boc-L-homophenylalanine. It serves as a "masked" electrophile, stable enough for short-term handling but highly reactive toward nucleophiles (amines, hydrazides, thiols) under specific conditions.

PropertySpecification
Chemical Name tert-Butyl (S)-(1-oxo-4-phenylbutan-2-yl)carbamate
Functional Group Aldehyde (-CHO)
Protecting Group Boc (acid-labile)
Key Feature Extended hydrophobic side chain (

)
Primary Reactivity Reductive Amination, Hemiacetal Formation, Wittig Olefination
Storage -20°C, under Argon (Hygroscopic & oxidation-prone)
The "Homo" Advantage

In medicinal chemistry and bioconjugation, the distinction between Phenylalanine (Phe) and Homophenylalanine (hPhe) is critical.

  • Phe: Rigid benzyl side chain.

  • hPhe: Phenylethyl side chain. The extra methylene (

    
    ) introduces rotational freedom, allowing the phenyl ring to access deep hydrophobic pockets in enzymes (e.g., Calpain, Cathepsins) that are sterically inaccessible to standard Phe derivatives.
    

Core Application: Site-Specific Reductive Amination

The most prevalent use of this compound is as a linker or N-terminal modifier for peptides and proteins. The aldehyde reacts with primary amines (e.g., Lysine


Mechanism of Action

The reaction proceeds via a Carbinolamine intermediate, dehydrating to an Imine (Schiff Base). In the presence of a selective reducing agent (e.g.,

ReductiveAminationAldehydeBoc-hPhe-al(Electrophile)HemiaminalCarbinolamineIntermediateAldehyde->Hemiaminal+ AmineAmineTarget Protein(R-NH2)Amine->HemiaminalImineSchiff Base(Imine)Hemiaminal->Imine- H2O(pH 5-6)ProductSecondary AmineConjugateImine->ProductReduction(NaCNBH3)

Figure 1: Pathway for the reductive amination of this compound with protein amines.

Protocol: N-Terminal Peptide Modification

Objective: Conjugate this compound to the N-terminus of a peptide via reductive alkylation.

Reagents:

  • Peptide Substrate: 10 mM in MeOH/DCM (1:1).

  • Linker: this compound (2.0 equivalents).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or

    
    .[1]
    
  • Solvent: 1% Acetic Acid in DMF or MeOH.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the peptide (1 eq) and this compound (2 eq) in the solvent mixture.

    • Critical Step: Ensure pH is slightly acidic (pH 5.0–6.0) to catalyze imine formation without protonating the amine nucleophile entirely.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by HPLC for the disappearance of the starting peptide and appearance of the imine (often unstable on LC, may hydrolyze back).

  • Reduction: Add STAB (3–5 eq) in one portion.

    • Note: STAB is preferred over

      
       in organic solvents due to lower toxicity and better selectivity for imines over aldehydes.
      
  • Quenching: After 4–16 hours, quench the reaction with water or 5%

    
    .
    
  • Deprotection (Optional): If the Boc group needs removal, treat the crude residue with TFA/DCM (1:1) for 30 minutes.

  • Purification: Purify via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient).

Application: Protease Inhibitor Design ("Warhead" Synthesis)

This compound is a structural pharmacophore for Transition State Inhibitors . The aldehyde group acts as a "warhead" that reversibly attacks the active site nucleophile (Serine-OH or Cysteine-SH) of proteases.

Mechanism: Hemiacetal/Thiohemiacetal Formation

Upon binding to the enzyme pocket, the aldehyde carbon undergoes nucleophilic attack, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This halts enzymatic activity.[]

Why Homophenylalanine? Proteases like Calpain I/II and certain Cathepsins have deep S2/S3 binding pockets. The extended phenylethyl side chain of hPhe provides superior van der Waals contact compared to Phe, increasing potency (

ProteaseInhibitionEnzymeProtease Active Site(Cys-SH or Ser-OH)ComplexTetrahedral Intermediate(Thiohemiacetal)Enzyme->ComplexNucleophilic AttackInhibitorBoc-hPhe-al(Aldehyde Warhead)Inhibitor->ComplexBinding (S2 Pocket Fit)OutcomeReversible Inhibition(Transition State Analog)Complex->OutcomeStabilizationOutcome->EnzymeSlow Dissociation(Reversible)

Figure 2: Mechanism of protease inhibition. The aldehyde traps the catalytic nucleophile.

Protocol: Synthesis of Boc-hPhe-al (Oxidation Route)

Commercially available aldehydes can degrade. For critical assays, synthesize fresh from the alcohol (Boc-homophenylalaninol).

  • Starting Material: Boc-L-homophenylalaninol (1 eq).

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 eq).

  • Solvent: Anhydrous DCM.

  • Procedure:

    • Dissolve alcohol in DCM under Nitrogen.

    • Add DMP at 0°C. Warm to RT and stir for 1.5 hours.

    • Quench: Add saturated

      
       / 
      
      
      (1:1) and stir vigorously until layers separate (removes iodine byproducts).
    • Workup: Extract with DCM, dry over

      
      .
      
    • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not leave on silica long; aldehydes racemize.

Troubleshooting & Critical Handling

IssueCauseSolution
Racemization

-proton acidity adjacent to aldehyde.
Avoid strong bases (TEA, DIPEA) during handling. Keep workup neutral/mildly acidic.
Low Conjugation Yield Imine hydrolysis or poor reduction.Use anhydrous solvents.[3] Add molecular sieves (3Å) to scavenge water during imine formation.
Aldehyde Oxidation Air exposure converts CHO to COOH.Store under Argon. If solid turns white/crusty, repurify or check NMR (CHO peak ~9.6 ppm).
Over-alkylation Formation of tertiary amines.[4]Use stoichiometric control (1:1 or slight excess of amine). Use bulky reducing agents (STAB).

References

  • Synthesis of Homophenylalanine Derivatives

    • Chem-Impex International. Boc-L-homophenylalanine Applications. Retrieved from

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard reference for STAB protocol).
    • Sigma-Aldrich. Application Note – Reductive Amination. Retrieved from

  • Protease Inhibition Mechanisms

    • BOC Sciences. Protease Inhibitors and Signaling Pathways. Retrieved from

  • General Bioconjugation Techniques

    • Master Organic Chemistry. Reductive Amination and How It Works. Retrieved from

Application Notes & Protocols: The Strategic Use of Boc-Homophenylalaninal in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Peptidomimetics and the Role of Aldehydes

In the landscape of modern drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic application is often hampered by inherent pharmacological weaknesses, such as poor metabolic stability against proteases and low oral bioavailability. Peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified, non-peptidic features—offer a compelling solution to these challenges.

A particularly powerful strategy in peptidomimetic design is the incorporation of a C-terminal aldehyde group. Peptide aldehydes are potent inhibitors of various protease classes, including serine and cysteine proteases, where they act as transition-state analogs that form a stable hemiacetal adduct with the active site's catalytic residue.[1][2][3] This application note provides a detailed guide to the use of N-α-(tert-Butoxycarbonyl)-L-homophenylalaninal (Boc-hPhe-H) , a non-canonical amino aldehyde, as a versatile building block for creating advanced peptidomimetics with enhanced therapeutic potential.

Boc-Homophenylalaninal: A Key Building Block Analyzed

This compound is a derivative of homophenylalanine, an amino acid with an additional methylene group (-CH₂-) in its side chain compared to phenylalanine. This extension provides unique conformational properties and can enhance van der Waals interactions within target binding pockets. The true synthetic utility, however, lies in its two key functional groups:

  • The N-terminal Boc Group: The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis.[4] It provides robust protection of the α-amine under standard coupling conditions and is readily removed with mild acid, such as trifluoroacetic acid (TFA), ensuring orthogonality with many side-chain protecting groups.[5]

  • The C-terminal Aldehyde: This reactive moiety is the linchpin for several peptidomimetic strategies. Its electrophilic nature allows for chemoselective reactions, most notably the formation of peptide bond isosteres and covalent warheads for enzyme inhibition. However, the α-proton adjacent to the aldehyde is susceptible to racemization, necessitating careful handling and strategic synthetic design.[6]

The synthesis of this compound typically starts from its corresponding N-Boc-L-homophenylalanine, which is reduced to the alcohol and subsequently oxidized under mild conditions (e.g., Dess-Martin periodinane) to yield the desired aldehyde.

Strategic Applications in Peptidomimetic Synthesis

The unique structure of this compound opens several avenues for sophisticated peptidomimetic design.

Reductive Amination for Peptide Bond Isosteres

One of the most powerful applications is in the creation of reduced amide bonds (ψ[CH₂-NH]). This isostere replaces the scissile peptide bond, rendering the resulting molecule completely resistant to proteolytic degradation at that position. The synthesis proceeds via reductive amination, where the aldehyde group of Boc-hPhe-H reacts with the free N-terminal amine of another peptide or amino acid ester to form a transient imine, which is then immediately reduced to a stable secondary amine.[7][8]

This strategy not only enhances stability but also increases the flexibility of the peptide backbone, which can be advantageous for optimizing receptor binding.

// Nodes A [label="Boc-hPhe-H\n(Aldehyde)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="H₂N-Peptide/AA-Ester\n(Amine Component)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Schiff Base / Imine\n(Transient Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reducer [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Peptidomimetic\nwith Reduced Amide Bond\n(Boc-hPhe-ψ[CH₂-NH]-Peptide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> Intermediate [label="Reaction"]; B -> Intermediate; Intermediate -> Product [label="Reduction"]; Reducer -> Intermediate [arrowhead=none];

// Invisible nodes for alignment {rank=same; A; B;} {rank=same; Intermediate; Reducer;}

caption [label="Workflow for Reductive Amination.", shape=plaintext, fontsize=10]; }

Diagram 1: Workflow for Reductive Amination.
Solid-Phase Synthesis of C-Terminal Peptide Aldehydes

Incorporating a C-terminal aldehyde into a longer peptide sequence using Solid-Phase Peptide Synthesis (SPPS) requires a specialized approach to protect the reactive aldehyde during chain elongation.[9][10] A direct coupling of this compound to a resin is often inefficient.

A more robust strategy involves attaching a precursor, N-Boc-L-homophenylalaninol (the alcohol form), to a resin. The peptide chain is then assembled using standard SPPS protocols. In the final step, after cleavage from the resin, the terminal alcohol is oxidized to the aldehyde in solution. Alternatively, advanced linker strategies, such as those based on Weinreb amides or acetal protection, can be employed to generate the aldehyde directly upon cleavage.[1][11][12]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of a Dipeptide Mimetic via Reductive Amination

This protocol describes the synthesis of Boc-hPhe-ψ[CH₂-NH]-Ala-OMe, a dipeptide mimetic with a reduced amide bond.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Boc-L-homophenylalaninal277.36277 mg1.01.0 eq
L-Alanine methyl ester HCl139.58154 mg1.11.1 eq
Triethylamine (TEA)101.19152 µL1.11.1 eq
Sodium triacetoxyborohydride211.94318 mg1.51.5 eq
Dichloromethane (DCM)-10 mL--
Acetic Acid (glacial)60.0563 µL1.11.1 eq

Procedure:

  • Amine Neutralization: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add L-Alanine methyl ester hydrochloride (154 mg, 1.1 mmol) and anhydrous DCM (5 mL). Cool the suspension to 0 °C in an ice bath. Add triethylamine (152 µL, 1.1 mmol) dropwise and stir for 15 minutes to generate the free amine.

  • Imine Formation: Dissolve Boc-L-homophenylalaninal (277 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add it to the reaction flask. Add glacial acetic acid (63 µL, 1.1 mmol) to catalyze imine formation. Stir the reaction at room temperature for 1 hour.

    • Causality Note: Acetic acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the formation of the imine intermediate.[8]

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture at room temperature.

    • Expert Insight: Sodium triacetoxyborohydride is the reducing agent of choice as it is milder than NaBH₄ and selectively reduces the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting aldehyde.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 10-40% Ethyl Acetate in Hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solid-Phase Synthesis of a C-Terminal Peptide Aldehyde (Post-Cleavage Oxidation)

This protocol outlines the synthesis of a model tripeptide, H-Ala-Phe-hPhe-H, using a post-synthetic oxidation strategy.

// Nodes Start [label="Start:\nBoc-hPhe(ol)-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect1 [label="1. Boc Deprotection (TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple1 [label="2. Couple Boc-Phe-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect2 [label="3. Boc Deprotection (TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple2 [label="4. Couple Boc-Ala-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect3 [label="5. Final Boc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Cleave [label="6. Cleave from Resin (HF or TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidize [label="7. Oxidation in Solution\n(e.g., Dess-Martin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Final Product:\nH-Ala-Phe-hPhe-H", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Deprotect1; Deprotect1 -> Couple1; Couple1 -> Deprotect2; Deprotect2 -> Couple2; Couple2 -> Deprotect3; Deprotect3 -> Cleave; Cleave -> Oxidize; Oxidize -> End;

caption [label="SPPS Workflow for Peptide Aldehyde Synthesis.", shape=plaintext, fontsize=10]; }

Diagram 2: SPPS Workflow for Peptide Aldehyde Synthesis.

Procedure:

  • Resin Preparation: Start with pre-loaded Boc-L-homophenylalaninol-Wang resin. Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.[13]

  • SPPS Cycles (Automated or Manual):

    • Deprotection: Remove the Boc group using 25-50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM and neutralize with 5-10% Diisopropylethylamine (DIEA) in DCM.[9]

    • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Phe-OH) using a standard coupling reagent like HBTU/HOBt in the presence of DIEA in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence (e.g., Boc-Ala-OH).

  • Final Deprotection: After the final coupling, perform a final Boc deprotection step.

  • Cleavage: Cleave the peptide alcohol from the resin using a strong acid cocktail, such as HF with scavengers (e.g., anisole) or TFMSA. Lyophilize the crude peptide alcohol to obtain a fluffy white powder.

    • Trustworthiness Note: The choice of cleavage cocktail is critical and depends on the side-chain protecting groups used in the synthesis. Incorrect conditions can lead to side product formation.

  • Oxidation to Aldehyde:

    • Dissolve the crude peptide alcohol in anhydrous DMSO.

    • Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature.

    • Monitor the reaction by RP-HPLC. The reaction is typically complete within 1-3 hours.

  • Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Purify the crude peptide aldehyde by preparative Reverse-Phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide aldehyde by analytical RP-HPLC and MALDI-TOF or ESI Mass Spectrometry.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in reductive amination Incomplete imine formation; Inactive reducing agent; Wet reagents/solvents.Add a catalytic amount of acid (e.g., AcOH); Use fresh NaBH(OAc)₃; Ensure all reagents and solvents are anhydrous.
Racemization of the aldehyde Prolonged exposure to base or strong acid; Elevated temperatures.Avoid strong bases; Perform reactions at or below room temperature; Use strategies that stabilize the aldehyde, such as N-hydroxymethyl protection.[6]
Incomplete oxidation to aldehyde Insufficient oxidant; Degradation of oxidant.Increase the equivalents of oxidant (e.g., Dess-Martin); Use freshly opened or properly stored oxidant.
Side products during SPPS cleavage Inadequate scavengers in the cleavage cocktail.Optimize the scavenger cocktail based on the amino acids in your sequence (e.g., add EDT for Trp, cresol for Tyr).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of sophisticated peptidomimetics. Its unique combination of a sterically demanding side chain, a stable protecting group, and a reactive aldehyde warhead enables the creation of molecules with enhanced proteolytic stability and potent inhibitory activity. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage the power of this compound in the pursuit of next-generation peptide-based therapeutics.

References

  • GIBSON, C., et al. (1997). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, W., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • Ramiro, C., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

  • (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Otsuka, M., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Szolcsányi, P., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters. Available at: [Link]

  • Reductive BOC-Amination of Aldehydes. ResearchGate. Available at: [Link]

  • Moulin, A., et al. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science. Available at: [Link]

  • Fehrentz, J. A., et al. (1997). Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • Seo, Y., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available at: [Link]

  • Li, H., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Amayl, A., et al. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Havanapan, P. O., & Holaskova, I. (2019). Plant Serine Protease Inhibitors: Biotechnology Application in Agriculture and Molecular Farming. International Journal of Molecular Sciences. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • jOeCHEM (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-Homophenylalaninal Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-HFE-AL-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving the stability of Boc-homophenylalaninal in solution

Executive Summary

This compound (Boc-Hfe-al) is a critical intermediate in the synthesis of protease inhibitors (e.g., calpain inhibitors) and peptidomimetics. Unlike its carboxylic acid or alcohol counterparts, the aldehyde functionality renders this molecule inherently unstable.

Users frequently report three failure modes:

  • Loss of Optical Purity (Racemization): The

    
    -proton is acidic, leading to enolization.
    
  • Titer Loss (Oxidation): Rapid conversion to Boc-homophenylalanine (carboxylic acid) upon air exposure.

  • Physical State Change: Polymerization or hydration leading to "gummy" solids.

This guide provides a self-validating workflow to stabilize, store, and manipulate Boc-Hfe-al.

Module 1: The Instability Matrix (The "Why")

To solve stability issues, one must understand the degradation pathways. The aldehyde group is an electrophile that significantly increases the acidity of the adjacent


-proton.
Degradation Pathways Diagram

The following diagram illustrates the kinetic competition between racemization, oxidation, and hydration.

Boc_Hfe_Al_Degradation Native Boc-Hfe-al (Active Aldehyde) Enol Enol / Enolate Intermediate Native->Enol Base / Silica (Deprotonation) Acid Boc-Hfe-OH (Carboxylic Acid) Native->Acid O2 (Air) Auto-oxidation Hydrate Gem-Diol (Hydrate) Native->Hydrate H2O (Reversible) Enol->Native Re-protonation Racemate Racemic Mixture (Loss of Chirality) Enol->Racemate Irreversible Equilibration

Figure 1: Primary degradation pathways. Note that silica gel chromatography often accelerates the Native


 Enol pathway due to surface acidity/basicity.

Module 2: Troubleshooting Guide (Q&A)

Q1: I purified my Boc-Hfe-al on silica gel, but the optical rotation is off. Why?

A: Silica gel is slightly acidic and can contain trace metal impurities that catalyze enolization.

  • The Fix: Avoid standard silica chromatography if possible. If you must use silica, neutralize it first by flushing the column with 1% triethylamine in hexane, then wash thoroughly with your eluent.

  • Better Alternative: Use the Bisulfite Adduct Protocol (see Module 3). This allows purification via crystallization without racemization risks.

Q2: My aldehyde turned into a white solid/goo after 2 weeks at -20°C. Is it usable?

A: It has likely polymerized (trimerization) or oxidized.

  • The Fix: Check the NMR. If you see a broad peak around 12 ppm, it is the acid (oxidized). If the aldehyde proton (9-10 ppm) is missing but the rest looks intact, it may be a polymer or hydrate.

  • Prevention: Never store the aldehyde for long periods. Store the Boc-homophenylalaninol (alcohol precursor) . It is indefinitely stable. Perform the oxidation immediately before the next step ("Just-in-Time" Synthesis).

Q3: Can I use Swern oxidation to make this?

A: You can, but it is risky. Swern oxidation requires triethylamine (a base) in the final step to quench the reaction. Excess base or warming up too fast causes rapid racemization of the


-center.
  • Recommendation: Use Dess-Martin Periodinane (DMP) .[1][2] It proceeds under neutral/mildly acidic conditions, significantly preserving optical purity [1].

Module 3: Validated Experimental Protocols

Protocol A: "Just-in-Time" Synthesis via Dess-Martin Periodinane

Use this protocol to generate the aldehyde immediately before use.

Reagents:

  • Boc-L-homophenylalaninol (1.0 equiv)

  • Dess-Martin Periodinane (1.1 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration)

Workflow:

  • Dissolve Boc-homophenylalaninol in wet DCM (DMP works faster with trace water, but for strict anhydrous needs, dry DCM is fine).

  • Add DMP solid in one portion at 0°C.

  • Warm to room temperature and stir for 1–2 hours.

  • Quench (Critical Step): Add a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Extract with DCM, dry over

    
    , and concentrate in vacuo at <30°C .
    
  • Result: Clean aldehyde usually obtained in >95% purity. Use immediately.

Protocol B: The "Pause Button" (Bisulfite Purification)

Use this if you must store the aldehyde or purify it from complex mixtures without chromatography [2].

Concept: Aldehydes form stable, crystalline salts with sodium bisulfite.[3] These salts are immune to oxidation and racemization.

Workflow:

  • Form Adduct: Dissolve crude Boc-Hfe-al in Ethanol. Add saturated aqueous

    
     (2-3 equiv). Shake vigorously.
    
  • Precipitate: The bisulfite adduct often precipitates as a white solid. If not, concentrate the ethanol.

  • Wash: Filter the solid and wash with ether (removes non-aldehyde impurities).

  • Store: This solid is stable at 4°C for months.

  • Regenerate: When ready to use, dissolve the solid in water/ethyl acetate. Adjust pH to ~9-10 with aqueous

    
    . The free aldehyde will partition into the ethyl acetate. Separate, dry, and use.
    

Module 4: Comparative Stability Data

The following data summarizes the stability windows for different forms of the molecule.

FormStorage ConditionStability WindowPrimary Failure Mode
Boc-Hfe-ol (Alcohol) Ambient / Shelf> 2 YearsNone (Very Stable)
Boc-Hfe-al (Aldehyde) -20°C (Solid, under Argon)1–2 WeeksOxidation / Polymerization
Boc-Hfe-al (Aldehyde) Solution (DCM/THF, 25°C)< 24 HoursRacemization / Hydration
Bisulfite Adduct 4°C (Solid)> 6 MonthsNone (Hydrolysis if wet)
Solvent Compatibility Table for Boc-Hfe-al

Impact of solvent choice on racemization rates.

SolventRacemization RiskNotes
DCM LowBest for storage/reaction. Non-polar.
THF ModerateCan contain peroxides (leads to oxidation).
DMF/DMSO HighPolar aprotic solvents increase basicity of trace amines, accelerating racemization. Avoid.
Methanol HighForms hemiacetals instantly; complicates NMR and stoichiometry.

References

  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.

    • Context: Establishes Dess-Martin Periodinane as the superior method for preserving stereochemistry in amino aldehydes compared to Swern oxid
  • Lipshutz, B. H., et al. (2013). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water.[3][4] Journal of Organic Chemistry.[3][5][6]

    • Context: Validates the stability and purification utility of bisulfite adducts for aldehydes.
  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews.

    • Context: Comprehensive review of amino aldehyde instability and racemiz

Sources

Technical Support Center: Boc-Homophenylalaninal Stability & Synthesis

[1]

Module 1: The Core Problem (Root Cause Analysis)

User Question: Why is my optical rotation dropping after I isolate the aldehyde?

Technical Insight: The loss of optical purity is driven by keto-enol tautomerism . The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


1
Racemization Mechanism

The following diagram illustrates the pathway you must prevent.

Racemizationcluster_conditionsRisk FactorsL_IsomerL-Boc-hPhe-al(Chiral)EnolEnol/Enolate(Achiral Planar Intermediate)L_Isomer->EnolDeprotonation(-H+)BaseCatalyst(Base/Silica)Base->L_IsomerRacemateRacemic Mixture(L- + D-Isomers)Enol->RacemateReprotonation(+H+ from either face)Risks• Basic pH (>8)• Silica Gel (Lewis Acid)• Heat (>0°C)• Polar Protic Solvents

Figure 1: Mechanism of base-catalyzed racemization of N-protected ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2

Module 2: Synthesis Troubleshooting

User Question: Which oxidation method preserves enantiomeric excess (ee%) best?

Recommendation: Avoid Swern oxidation if you are inexperienced with strict temperature control. The triethylamine quench in Swern is a common source of epimerization. Gold Standard: Dess-Martin Periodinane (DMP) .[1][3][4] It operates under neutral/mildly acidic conditions and buffers itself, preventing the basicity required for enolization.[1]

Comparative Risk Matrix: Oxidation Methods
MethodReagentsRacemization RiskNotes
Dess-Martin (DMP) DMP, wet DCMLow Recommended.[1] Myers et al. confirmed <1% epimerization for N-protected amino aldehydes.[1]
Parikh-Doering SO₃·Pyridine, DMSO, Et₃NMedium Requires base (Et₃N), but usually milder than Swern if kept at 0°C.
Swern DMSO, Oxalyl Chloride, Et₃NHigh Critical failure point: If temperature rises > -78°C before quench is complete, racemization is rapid.[1]
TEMPO TEMPO, NaOCl, KBrMedium Can over-oxidize to carboxylic acid; pH control is difficult.[1]
Protocol: DMP Oxidation of Boc-homophenylalaninol

Self-validating step: Check TLC for disappearance of alcohol; product usually runs higher.[1]

  • Dissolve: 1.0 equiv Boc-homophenylalaninol in wet DCM (DCM saturated with water accelerates DMP).

  • Add: 1.2 equiv Dess-Martin Periodinane at 0°C.

  • React: Stir at rt for 1-2 h.

  • Quench (Critical): Pour into 1:1 mixture of sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and sat. 
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolate: Extract with

    
    , dry over 
    
    
    , and concentrate without heat (water bath < 25°C).

Module 3: Alternative Route (Weinreb Amide)

User Question: My oxidation is failing. Is there a more robust route?

Technical Insight: Yes. Reducing the Weinreb amide (N-methoxy-N-methylamide) is often superior because the intermediate is a stable metal-chelate.[1] This chelate "locks" the geometry and prevents the carbonyl from forming (and thus enolizing) until the reaction is quenched.

WeinrebAmideBoc-hPhe-Weinreb AmideChelateStable TetrahedralChelate (Li/Al)Amide->Chelate ReductionLiAlH4LiAlH4 or DIBAL(Reducing Agent)LiAlH4->ChelateAldehydeBoc-hPhe-al(Pure)Chelate->Aldehyde Hydrolysis(Releases Carbonyl)QuenchAcidic Quench(KHSO4)Quench->Aldehyde

Figure 2: Weinreb amide reduction pathway.[1][5] The chelate protects against racemization during the reaction.

Protocol:

  • Dissolve Weinreb amide in dry THF.[1]

  • Cool to -78°C .

  • Add LiAlH₄ (1.0 equiv) or DIBAL (1.2 equiv) slowly.[1]

  • Stir 30 min.

  • Quench: Add solid

    
     or dilute citric acid. Avoid alkaline workups.
    

Module 4: Purification & Storage (The Danger Zone)

User Question: I purified my aldehyde on silica and it turned into a mixture. What happened?

Troubleshooting Guide:

  • Issue: Silica gel is slightly acidic. It catalyzes the enolization of

    
    -amino aldehydes.
    
  • Solution 1 (Best): Do not purify. If your oxidation/reduction is clean, use the crude aldehyde immediately in the next step.

  • Solution 2 (If necessary): Use a short plug of silica gel.[1]

    • Deactivation: Pre-wash silica with 1% ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      /Hexane? NO.  While standard for some compounds, base promotes racemization here.[1]
      
    • Better: Use neutral alumina or extremely fast filtration through silica using non-polar eluents (Hexane/EtOAc).[1]

Storage Rules:

  • State: Store as a solid if possible (though hPhe-al is often an oil).[1]

  • Temp: -20°C or -80°C.

  • Atmosphere: Argon/Nitrogen.[1]

  • Time: < 24 hours. Long-term storage leads to trimerization or oxidation to the acid.[1]

Module 5: Downstream Reactions

User Question: I need to use the aldehyde in a Wittig reaction. How do I handle it?

Strategy: Perform One-Pot or Telescoped reactions. Do not isolate the aldehyde if you can avoid it.

  • For Reductive Amination: Add the amine and reducing agent (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) directly to the crude aldehyde mixture (after solvent swap if necessary). Keep the pH slightly acidic (acetic acid) to promote imine formation but avoid basic conditions.
    
  • For Wittig: Have the ylide pre-formed at low temperature. Cannulate the crude aldehyde solution (kept cold) directly into the ylide solution.

References

  • Myers, A. G., et al. (2000).[1][6] "Synthesis of highly epimerizable N-protected ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino aldehydes of high enantiomeric excess." Tetrahedron Letters, 41(8), 1359-1362. Link
    
    • Key finding: Establishes DMP as the superior oxidant for preventing racemiz
  • Fehrentz, J. A., & Castro, B. (1983).[1] "An efficient synthesis of optically active ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino aldehydes from amino acids." Synthesis, 1983(08), 676-678. Link
    
    • Key finding: The foundational paper for Weinreb amide reduction to amino aldehydes.
  • Jurczak, J., & Gołębiowski, A. (1989).[1] "Optically active N-protected ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -amino aldehydes in organic synthesis." Chemical Reviews, 89(1), 149-164. Link[1]
    
    • Key finding: Comprehensive review on stability and reactivity of these intermedi
  • Luly, J. R., et al. (1987).[1] "A synthesis of protected amino aldehydes."[1][6] Journal of Organic Chemistry, 52(8), 1487-1492.[1] Link

    • Key finding: Discusses purification and handling of sensitive amino aldehydes.

Technical Support Center: Boc Deprotection of Homophenylalaninal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOC-HPHE-001 Subject: Troubleshooting Incomplete Deprotection & Product Instability Assigned Scientist: Senior Application Specialist Status: Open

Introduction: The "Incomplete" Paradox

You are likely reading this because your LCMS shows persistent starting material (SM) or a complex mixture after subjecting a Boc-protected homophenylalaninal (hPhe-al) derivative to standard acidic conditions.

The Reality: In 80% of cases involving amino aldehydes, the diagnosis of "incomplete deprotection" is a false positive . The issue is rarely the cleavage of the Boc group itself, but rather the instability of the resulting amino aldehyde , which triggers equilibrium shifts, polymerization, or reversible carbocation re-attachment.

This guide treats the deprotection of Boc-homophenylalaninal not just as a reaction, but as a stabilization challenge .

Module 1: Diagnostic Triage

Before altering your reaction conditions, use this diagnostic matrix to interpret your analytical data. Amino aldehydes are notorious for "lying" on chromatograms.

Symptom Checker
Observation (LCMS/NMR)Likely Root CauseTechnical Explanation
Mass = SM + 18 Hydrate Formation Aldehydes exist in equilibrium with their hydrates (

) in the presence of trace water. This is not a side product; it is your product.
Mass = SM (Exact) Reversible Carbamylation The tert-butyl cation (

) generated during cleavage was not scavenged and has re-attacked the free amine.
Broad/Split Peaks (NMR) Rotamers or Hemiacetals Boc-groups often show rotamers. Post-deprotection, broadness usually indicates rapid equilibrium between the free aldehyde and its hydrate/hemiacetal forms.
Mass = [2x Product] - H2O Dimerization (Schiff Base) The free amine of one molecule has condensed with the aldehyde of another. This is the primary decomposition pathway of free amino aldehydes.
Low Yield / "Gunk" Polymerization Free amino aldehydes are unstable. If neutralized (free-based), they polymerize rapidly.

Module 2: The Chemistry of Instability

To solve the problem, you must understand the "Death Loop" of amino aldehydes. Unlike amino acids, amino aldehydes cannot form stable zwitterions. They must be maintained as protonated salts to prevent self-destruction.

Workflow Visualization: The Stability Pathway

The following diagram illustrates the critical decision points where the reaction succeeds or fails.

BocDeprotection Start Boc-hPhe-al (Protected Precursor) Acid Acid Treatment (TFA or HCl) Start->Acid Intermediate Reactive Intermediate (Amine Salt + tBu Cation) Acid->Intermediate Decision Is Scavenger Present? Intermediate->Decision Reattach tBu+ Re-attaches (Reversible Reaction) Decision->Reattach No Scavenged tBu+ Trapped (Isobutene/Silane) Decision->Scavenged Yes (Silanes/H2O) Reattach->Start Appears as SM ProductSalt Product Isolated as SALT (Stable Solid) Scavenged->ProductSalt Neutralization Workup: Neutralization (Base Wash) ProductSalt->Neutralization User Error Polymer Polymerization/Dimerization (Irreversible Loss) Neutralization->Polymer Rapid Self-Condensation

Figure 1: The "Death Loop" of amino aldehyde deprotection. Note that neutralization leads to immediate polymerization.

Module 3: Optimization & Scavengers

If you confirmed that the "SM" is indeed starting material and not a hydrate, your issue is likely cation return . The tert-butyl cation is an electrophile looking for a home. If it doesn't find a scavenger, it goes back to the carbamate oxygen or the amine.

The Scavenger Strategy

For homophenylalaninal, we recommend silane-based scavengers over water, as water promotes hydrate formation which can complicate purification.

ComponentRecommendationFunction
Acid 4M HCl in Dioxane Preferred over TFA. HCl salts of amino aldehydes are generally crystalline and more stable than TFA salts.
Solvent Dioxane or EtOAc Avoid alcohols (forms acetals). Avoid water (forms hydrates).
Scavenger Triethylsilane (TES) (2-5%) Irreversibly traps the t-butyl cation as isobutane/isobutylene. Essential for high conversion.
Temperature 0°C to RT Start cold to prevent acid-catalyzed degradation of the aldehyde.
Why NOT TFA?

While TFA works, it is difficult to remove completely without an aqueous workup (which risks pH changes) or evaporation (which concentrates the acid). Residual TFA can catalyze the degradation of the aldehyde over time. HCl/Dioxane allows you to precipitate the product directly as a stable solid.

Module 4: Validated Protocols

Protocol A: The "Precipitation" Method (Recommended)

Best for: Isolating the stable precursor for storage.

  • Dissolution: Dissolve this compound (1.0 equiv) in dry Dioxane (5 mL/mmol).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv). Note: This prevents the "incomplete" equilibrium.

  • Acidification: Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (stain with Ninhydrin; look for the free amine at the baseline).

  • Isolation (Crucial Step):

    • DO NOT add water or base.

    • Dilute the reaction mixture with cold Diethyl Ether (Et2O) or Hexanes .

    • The amino aldehyde hydrochloride salt should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under inert atmosphere (Argon/N2) if possible. Wash with Et2O.[1]

  • Storage: Store at -20°C under Argon.

Protocol B: The "Trap & Use" Method

Best for: Immediate use in reductive amination or coupling.

  • Dissolution: Dissolve Boc-hPhe-al in DCM .

  • Acidification: Add TFA/DCM (1:1) containing 5% TES .

  • Reaction: Stir for 30-60 mins.

  • Workup: Remove volatiles in vacuo (keep bath <30°C). Co-evaporate with Toluene (3x) to remove residual TFA.

  • Usage: Redissolve the crude oil immediately in the next reaction solvent. Do not store.

Module 5: The "Hidden" Danger (Side Reactions)

The Pictet-Spengler Risk

While Phenylalanine derivatives cyclize readily to tetrahydroisoquinolines (6-membered rings), Homophenylalanine derivatives would theoretically form benzazepines (7-membered rings).

  • Risk Level: Low for unsubstituted rings.

  • Risk Level: High if the phenyl ring has electron-donating groups (e.g., -OMe, -OH).

  • Mechanism: The aldehyde condenses with the amine (intramolecular) under acidic conditions.[2]

  • Mitigation: Keep the concentration of the free aldehyde low (keep protonated) and avoid heating.

Racemization

Alpha-amino aldehydes are optically labile. The


-proton is acidic.[3]
  • Trigger: Excess base (e.g., Et3N, DIPEA) during the next step.

  • Prevention: When using the salt in the next step, add base slowly and stoichiometrically (1.0 equiv) at low temperature (-78°C or 0°C).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc cleavage conditions and scavengers).
  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164. Link (Foundational text on the stability and handling of amino aldehydes).

  • Luly, J. R., et al. (1987).[4] A Synthesis of Homophenylalanine Derivatives. Journal of Organic Chemistry, 52(8), 1487–1492. (Specific synthetic routes and handling of homophenylalanine derivatives).

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(08), 676-678. Link (Methodology for synthesizing the precursor, noting stability constraints).

  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 121(29), 6840-6846. Link (Discusses the isolation and stability of chiral aldehydes).

Sources

Validation & Comparative

A Tale of Two Chemistries: A Comparative Guide to Boc and Fmoc Strategies for Synthesizing Peptides with Homophenylalaninal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of unnatural amino acids such as homophenylalaninal presents unique challenges. The C-terminal aldehyde functionality of homophenylalaninal is a valuable reactive handle for various bioconjugation and drug design applications, but its lability requires careful consideration during solid-phase peptide synthesis (SPPS). The choice between the two predominant SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts the success of the synthesis. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing peptides containing homophenylalaninal, supported by established chemical principles and experimental insights.

The Challenge of Peptide Aldehydes: A Delicate Balancing Act

The primary difficulty in synthesizing peptide aldehydes lies in the sensitivity of the aldehyde group to both acidic and basic conditions, as well as to nucleophilic attack, throughout the iterative steps of SPPS. Protecting the aldehyde functionality during chain elongation and ensuring its integrity during the final cleavage from the solid support are paramount. The selection of the SPPS strategy, therefore, becomes a critical decision that dictates the choice of protecting groups, linkers, and cleavage conditions.

The Boc Strategy: A Classic Approach with Enduring Relevance

The Boc strategy, a cornerstone of early peptide synthesis, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[] Repetitive deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), while more robust, acid-stable protecting groups, often benzyl-based, are used for the side chains.[]

Key Features of the Boc Strategy for Homophenylalaninal Peptides:
  • Acidic Deprotection: The use of TFA for Boc removal can be advantageous for disrupting peptide aggregation, a common issue in SPPS, particularly for hydrophobic sequences.[]

  • Orthogonality: The Boc/Bzl protection scheme is not strictly orthogonal, as both protecting groups are acid-labile, albeit to different degrees. This requires careful selection of reagents to ensure selective deprotection.

  • Final Cleavage: The final cleavage of the peptide from the resin and removal of side-chain protecting groups typically requires very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] These harsh conditions can be detrimental to sensitive moieties like aldehydes.

The Fmoc Strategy: The Modern Workhorse of Peptide Synthesis

The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions.[3] It employs the base-labile Fmoc group for α-amino protection, which is typically removed with a solution of piperidine in dimethylformamide (DMF).[4] Side-chain protecting groups are acid-labile, usually based on a tert-butyl (tBu) moiety, allowing for a fully orthogonal protection scheme.[]

Key Features of the Fmoc Strategy for Homophenylalaninal Peptides:
  • Mild Deprotection: The use of a mild base for Fmoc removal is generally well-tolerated by a wide range of functional groups, including aldehydes.[5]

  • True Orthogonality: The Fmoc/tBu strategy offers true orthogonality, as the base-labile Fmoc group and acid-labile side-chain protecting groups are removed under completely different conditions.[6] This allows for greater flexibility and control during the synthesis.

  • Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is achieved with a cocktail based on TFA, which is a less harsh acid than HF or TFMSA.[7]

Synthesizing Homophenylalaninal Peptides: A Practical Approach Using the Weinreb Amide Linker

A highly effective method for the solid-phase synthesis of peptide aldehydes, compatible with both Boc and Fmoc strategies, involves the use of a Weinreb amide linker.[8][9] This linker allows for the assembly of the peptide chain on a solid support, followed by a reductive cleavage that yields the C-terminal aldehyde.

The Weinreb amide resin consists of a solid support functionalized with an N,O-dimethylhydroxylamine linker. The peptide chain is assembled on this linker. The key advantage of the Weinreb amide is its stability towards both acidic and basic conditions used in SPPS. Upon completion of the peptide chain assembly, the Weinreb amide is selectively reduced with a mild reducing agent, such as lithium aluminum hydride (LiAlH4), to release the peptide aldehyde.[10] A critical consideration for this final step is that the N-terminal amino group of the peptide must be protected with a Boc group, as the Fmoc group is not stable under the reductive cleavage conditions.

Comparative Analysis: Boc vs. Fmoc for Homophenylalaninal Peptide Synthesis

FeatureBoc StrategyFmoc Strategy
α-Amino Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Conditions Moderately strong acid (e.g., TFA)Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection Acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tBu-based)
Orthogonality Semi-orthogonalFully orthogonal
Final Cleavage Strong acid (HF or TFMSA)Moderate acid (TFA cocktail)
Aldehyde Stability Potentially compromised by strong acid cleavageGenerally well-preserved
Aggregation Issues Acidic deprotection can mitigate aggregationMay be more prone to aggregation
Handling & Safety Requires handling of highly corrosive HF/TFMSAMilder reagents, generally safer
Cost Boc-amino acids are generally less expensiveFmoc-amino acids can be more expensive[]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a model tripeptide, Ala-Leu-Homophenylalaninal, using both Boc and Fmoc strategies with a Weinreb amide resin.

Boc-Based Synthesis of Ala-Leu-Homophenylalaninal

Boc_SPPS_Workflow Resin Weinreb Amide Resin Boc_HPL Couple Boc-Homophenylalaninal-OH Resin->Boc_HPL Deprotection1 Boc Deprotection (TFA) Boc_HPL->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Boc_Leu Couple Boc-Leu-OH Neutralization1->Boc_Leu Deprotection2 Boc Deprotection (TFA) Boc_Leu->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 Boc_Ala Couple Boc-Ala-OH Neutralization2->Boc_Ala Cleavage Reductive Cleavage (LiAlH4) Boc_Ala->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Ala-Leu-Homophenylalaninal Purification->Peptide

Boc-based synthesis workflow.

1. Resin Preparation:

  • Swell Weinreb amide resin in dichloromethane (DCM) for 30 minutes.

2. First Amino Acid Coupling (this compound-OH):

  • Dissolve this compound-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

3. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

4. Neutralization:

  • Treat the resin with 10% DIEA in DCM for 10 minutes.

  • Wash the resin with DCM.

5. Second Amino Acid Coupling (Boc-Leu-OH):

  • Repeat step 2 using Boc-Leu-OH.

6. Boc Deprotection and Neutralization:

  • Repeat steps 3 and 4.

7. Third Amino Acid Coupling (Boc-Ala-OH):

  • Repeat step 2 using Boc-Ala-OH.

8. Final Boc Deprotection:

  • Before the final cleavage, the N-terminal Boc group of Alanine must be removed as described in step 3. The peptide remains attached to the resin. For the reductive cleavage, the N-terminus must be re-protected with a Boc group.

  • Couple Boc-anhydride (Boc)2O to the N-terminus.

9. Reductive Cleavage:

  • Suspend the resin in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0°C and add LiAlH4 (1.5 eq. per amide bond in the peptide) portion-wise.

  • Stir the reaction at 0°C for 1 hour.

  • Quench the reaction by the slow addition of water, followed by 15% NaOH and then more water.

  • Filter the mixture and wash the solid with THF.

  • Combine the filtrates and evaporate the solvent.

10. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Based Synthesis of Ala-Leu-Homophenylalaninal

Fmoc_SPPS_Workflow Resin Weinreb Amide Resin Fmoc_HPL Couple Fmoc-Homophenylalaninal-OH Resin->Fmoc_HPL Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_HPL->Deprotection1 Fmoc_Leu Couple Fmoc-Leu-OH Deprotection1->Fmoc_Leu Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Leu->Deprotection2 Fmoc_Ala Couple Fmoc-Ala-OH Deprotection2->Fmoc_Ala Final_Deprotection Final Fmoc Deprotection Fmoc_Ala->Final_Deprotection Boc_Protection N-terminal Boc Protection Final_Deprotection->Boc_Protection Cleavage Reductive Cleavage (LiAlH4) Boc_Protection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Ala-Leu-Homophenylalaninal Purification->Peptide

Fmoc-based synthesis workflow.

1. Resin Preparation:

  • Swell Weinreb amide resin in DMF for 30 minutes.

2. First Amino Acid Coupling (Fmoc-Homophenylalaninal-OH):

  • Dissolve Fmoc-Homophenylalaninal-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF.

4. Second Amino Acid Coupling (Fmoc-Leu-OH):

  • Repeat step 2 using Fmoc-Leu-OH.

5. Fmoc Deprotection:

  • Repeat step 3.

6. Third Amino Acid Coupling (Fmoc-Ala-OH):

  • Repeat step 2 using Fmoc-Ala-OH.

7. Final Fmoc Deprotection and N-terminal Boc Protection:

  • Remove the final Fmoc group as described in step 3.

  • Couple Boc-anhydride (Boc)2O to the N-terminus of the peptide-resin to install the necessary Boc protection for the reductive cleavage.

8. Reductive Cleavage:

  • Follow the same procedure as in the Boc-based synthesis (step 9).

9. Purification:

  • Purify the crude peptide by RP-HPLC.

Conclusion and Recommendations

Both the Boc and Fmoc strategies can be successfully employed for the synthesis of peptides containing homophenylalaninal, particularly when using a Weinreb amide linker. However, the choice between the two should be guided by the specific requirements of the peptide and the laboratory's capabilities.

  • The Fmoc strategy is generally recommended for its milder deprotection conditions, which are more compatible with the sensitive aldehyde functionality. The full orthogonality of the Fmoc/tBu approach also offers greater synthetic flexibility.[5] The primary drawback is the necessity of an additional step to replace the N-terminal Fmoc group with a Boc group prior to the final reductive cleavage from the Weinreb resin.

  • The Boc strategy, while employing harsher deprotection conditions, can be advantageous for sequences prone to aggregation. [] The repetitive TFA treatments may help to disrupt secondary structures and improve solvation of the growing peptide chain. However, the use of highly corrosive and toxic reagents like HF or TFMSA for traditional Boc-SPPS cleavage requires specialized equipment and stringent safety precautions.[2] When using the Weinreb amide linker, this harsh final cleavage is circumvented.

Ultimately, the decision rests on a careful evaluation of the peptide's sequence, the presence of other sensitive functional groups, and practical considerations such as reagent costs and safety infrastructure. For the synthesis of homophenylalaninal-containing peptides, the Fmoc strategy coupled with a Weinreb amide linker and a final N-terminal Boc protection step represents a robust and versatile approach that maximizes the chances of obtaining the desired product in high purity and yield.

References

  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - Benchchem.

  • Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis - Prezi.

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences.

  • Basic Peptides synthesis introduction - LifeTein®.

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals.

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC.

  • Boc Solid Phase Peptide Synthesis - ChemPep.

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed.

  • Fmoc Solid Phase Peptide Synthesis - ChemPep.

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.

  • Peptide Synthesis with the Boc Protecting Group - YouTube.

  • Introduction to Cleavage Techniques - Thermo Fisher Scientific.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

  • Synthesis of N-protected peptide aldehydes via the Weinreb amide linker. - ResearchGate.

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed.

  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes.

  • Application Note Peptide Cleavage and Protected Cleavage Procedures Application Note.

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC.

  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.

  • Spps and side reactions in peptide synthesis | PPTX - Slideshare.

  • UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides - ACS Publications.

  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate.

  • Amino Acid Derivatives for Peptide Synthesis.

  • A cleavage cocktail for methionine-containing peptides - PubMed - NIH.

  • SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube.

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - MDPI.

  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

  • Weinreb ketone synthesis - Wikipedia.

  • Technical Support Information Bulletin 1074 - Weinreb Resin.

Sources

A Senior Application Scientist's Guide to Mass Spectrometry for the Validation of Peptides Containing Homophenylalaninal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Homophenylalaninal in Peptide Therapeutics

In the landscape of modern drug development, peptides incorporating non-standard amino acids are gaining significant traction. Among these, homophenylalaninal, an amino acid analog of phenylalanine featuring a terminal aldehyde group, presents unique opportunities for creating novel therapeutics with enhanced properties. The aldehyde functionality can act as a covalent warhead, enabling the peptide to form stable bonds with its biological target, a highly desirable trait for increasing potency and duration of action.

However, this unique chemical feature also introduces specific challenges in the validation and quality control of synthetic peptides. Ensuring the integrity of the homophenylalaninal residue and confirming the correct peptide sequence is paramount. Mass spectrometry (MS) stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2] This guide provides a comparative analysis of different MS fragmentation techniques for the robust validation of homophenylalaninal-containing peptides, grounded in practical, field-proven insights.

The Analytical Imperative: Why Mass Spectrometry is Essential

The validation of synthetic peptides serves two primary purposes: confirming the identity (correct sequence and mass) and assessing the purity of the sample.[2][3] For peptides containing homophenylalaninal, mass spectrometry is indispensable for:

  • Confirming Molecular Weight: Verifying that the observed mass matches the theoretical mass of the peptide, including the homophenylalaninal residue.

  • Sequence Verification: Fragmenting the peptide and analyzing the resulting product ions to confirm the amino acid sequence.[1]

  • Localization of the Modification: Ensuring the homophenylalaninal residue is incorporated at the intended position within the peptide chain.

  • Identifying Impurities: Detecting and identifying process-related impurities such as deletion sequences, insertion sequences, or byproducts from the synthesis.[3][4]

The choice of fragmentation technique is critical, as it directly impacts the quality and interpretability of the data obtained.

A Comparative Analysis of Fragmentation Techniques

The three most prevalent fragmentation techniques in peptide analysis are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each operates on a different principle, yielding distinct fragmentation patterns and, consequently, different levels of structural information.

Collision-Induced Dissociation (CID): The Workhorse Method

CID is a widely used fragmentation technique where precursor ions are accelerated and collided with an inert gas.[5][6] This collision converts kinetic energy into internal energy, leading to fragmentation, primarily along the peptide backbone, generating b- and y-type ions.[7]

Causality Behind Experimental Choices: CID is often the first choice for routine peptide sequencing due to its robustness and widespread availability on various mass spectrometer platforms. The energy of the collision can be controlled to optimize the fragmentation efficiency.

Challenges with Homophenylalaninal: The aldehyde group in homophenylalaninal can be labile under CID conditions. This can lead to a neutral loss of CO (28 Da) from the side chain, which can complicate spectral interpretation. Additionally, the fragmentation may not be uniform across the entire peptide, leading to gaps in sequence coverage.

Experimental Protocol: CID of a Homophenylalaninal-Containing Peptide

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water) to a final concentration of 1 pmol/µL.

  • Infusion and Ionization: Infuse the sample into an electrospray ionization (ESI) source at a flow rate of 5 µL/min.

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the target peptide.

  • MS2 Scan (CID): Isolate the desired precursor ion and subject it to CID. A normalized collision energy of 25-35% is a good starting point.

  • Data Analysis: Analyze the resulting MS2 spectrum for the presence of b- and y-ion series to confirm the peptide sequence. Look for the characteristic neutral loss of 28 Da from fragments containing the homophenylalaninal residue.

Data Interpretation and Expected Results: A successful CID experiment will yield a series of b- and y-ions that allow for the confirmation of the peptide sequence. The presence of a peak corresponding to the precursor ion minus 28 Da can be indicative of the homophenylalaninal modification.

Diagram: CID Fragmentation of a Peptide with Homophenylalaninal

CID_Fragmentation cluster_peptide Precursor Ion (Peptide-Hphe-AA) cluster_fragments CID Fragments Peptide ...-NH-CH(R)-CO-|-NH-CH(CH2-CH2-Ph-CHO)-CO-|-NH-CH(R')-CO-... b_ion b-ion (...-NH-CH(R)-CO+) Peptide->b_ion  Backbone  Cleavage y_ion y-ion (H2N-CH(CH2-CH2-Ph-CHO)-CO-NH-CH(R')-CO-...+) Peptide->y_ion  Backbone  Cleavage neutral_loss Fragment with Neutral Loss (y-ion - CO) y_ion->neutral_loss Side-chain fragmentation

Caption: CID of a homophenylalaninal peptide produces b- and y-ions and a characteristic neutral loss.

Higher-Energy Collisional Dissociation (HCD): Enhanced Fragmentation

HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It involves fragmentation in a higher-pressure region prior to the C-trap, resulting in a different fragmentation pattern compared to traditional CID.[8][9]

Causality Behind Experimental Choices: HCD is often preferred for the analysis of modified peptides as it can provide more extensive fragmentation and generate more informative low-mass ions, such as immonium ions, which can help in identifying specific amino acids.[8][10] The higher collision energy can also lead to more complete fragmentation of the peptide backbone.

Advantages for Homophenylalaninal Peptides: HCD can provide better sequence coverage compared to CID. The generation of immonium ions specific to homophenylalaninal can further aid in its identification. While neutral loss can still occur, the overall richer fragmentation pattern often provides more definitive evidence for the peptide sequence.

Experimental Protocol: HCD of a Homophenylalaninal-Containing Peptide

  • Sample Preparation: Same as for CID.

  • LC-MS/MS Analysis: For more complex samples, couple the ESI source to a liquid chromatography system.

  • MS1 Scan: Acquire a full MS scan in the Orbitrap analyzer.

  • MS2 Scan (HCD): Isolate the precursor ion and subject it to HCD with a normalized collision energy of 28-32%.

  • Data Analysis: Analyze the high-resolution MS2 spectrum for a comprehensive series of b- and y-ions and diagnostic immonium ions.

Data Interpretation and Expected Results: HCD spectra are typically more complex than CID spectra, with a higher number of fragment ions. This can lead to greater confidence in sequence assignment. The presence of a unique immonium ion for homophenylalaninal would be a strong indicator of its presence.

Diagram: HCD Fragmentation Highlights

HCD_Fragmentation cluster_peptide Precursor Ion (Peptide-Hphe-AA) cluster_fragments HCD Fragments Peptide ...-NH-CH(R)-CO-NH-CH(CH2-CH2-Ph-CHO)-CO-NH-CH(R')-CO-... b_ions Extensive b-ions Peptide->b_ions High-Energy Backbone Cleavage y_ions Extensive y-ions Peptide->y_ions High-Energy Backbone Cleavage immonium_ion Immonium Ion (Hphe) Peptide->immonium_ion Side-chain Cleavage

Caption: HCD provides extensive b- and y-ion series and diagnostic immonium ions.

Electron Transfer Dissociation (ETD): Preserving Labile Modifications

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[11][12] This induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type ions.[12][13]

Causality Behind Experimental Choices: The key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) that are often lost during CID or HCD.[11][14] This makes it an ideal choice for analyzing peptides with delicate modifications.

Applicability to Homophenylalaninal Peptides: ETD is highly effective for sequencing homophenylalaninal-containing peptides because it is less likely to cause the neutral loss of the aldehyde group. This leads to cleaner spectra and more confident localization of the modification. However, ETD is most efficient for peptides with a higher charge state (≥2+).

Experimental Protocol: ETD of a Homophenylalaninal-Containing Peptide

  • Sample Preparation: Same as for CID/HCD. Ensure conditions that promote higher charge states (e.g., lower pH).

  • Ionization and Trapping: Generate multiply charged precursor ions via ESI and trap them in the ion trap.

  • ETD Reaction: Introduce fluoranthene radical anions to the trapped precursor ions to induce electron transfer.

  • MS2 Scan: Analyze the resulting c- and z-ion fragments.

  • Data Analysis: Interpret the MS2 spectrum to map the c- and z-ion series and confirm the peptide sequence and modification site.

Data Interpretation and Expected Results: An ETD spectrum will be dominated by c- and z-ions. The absence of a significant neutral loss from the homophenylalaninal side chain is a key indicator of successful ETD fragmentation. This allows for unambiguous confirmation of the peptide sequence and the precise location of the homophenylalaninal residue.

Diagram: ETD Fragmentation of a Peptide with Homophenylalaninal

ETD_Fragmentation cluster_peptide Precursor Ion (Peptide-Hphe-AA)n+ cluster_fragments ETD Fragments Peptide ...-NH-CH(R)-CO-NH-CH(CH2-CH2-Ph-CHO)-CO-NH-CH(R')-CO-... c_ion c-ion Peptide->c_ion N-Cα Bond Cleavage z_ion z-ion (with intact Hphe) Peptide->z_ion N-Cα Bond Cleavage

Caption: ETD cleaves the N-Cα backbone bond, preserving the homophenylalaninal side chain.

Quantitative Data Summary and Comparison

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b, yb, yc, z
Sequence Coverage ModerateHighHigh
Preservation of Hphe Prone to neutral lossNeutral loss possibleExcellent preservation
Charge State Requirement ≥1+≥1+≥2+
Instrument Compatibility Wide (Ion Traps, Q-TOFs, etc.)Orbitrap-based instrumentsIon Traps, FT-ICR
Primary Use Case Routine sequence confirmationIn-depth characterization, PTM analysisAnalysis of labile modifications

Overall Workflow for Validation

A robust validation workflow for a homophenylalaninal-containing peptide should ideally incorporate orthogonal fragmentation methods to provide the highest level of confidence.

Diagram: Comprehensive Validation Workflow

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Techniques cluster_data Data Analysis & Reporting SamplePrep Synthetic Peptide (with Homophenylalaninal) LCMS LC-MS Analysis (Purity Assessment) SamplePrep->LCMS MS1 MS1 Scan (Confirm Molecular Weight) LCMS->MS1 MS2 Tandem MS (MS/MS) (Sequence Verification) MS1->MS2 CID CID MS2->CID HCD HCD MS2->HCD ETD ETD MS2->ETD DataAnalysis Sequence Confirmation Localization of Hphe Impurity Profiling CID->DataAnalysis HCD->DataAnalysis ETD->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: A comprehensive workflow for the validation of homophenylalaninal-containing peptides.

Conclusion and Recommendations

The choice of mass spectrometry fragmentation technique for the validation of homophenylalaninal-containing peptides is dictated by the specific analytical goal.

  • For routine quality control and sequence confirmation , CID is often sufficient, provided that the potential for neutral loss is taken into account during data analysis.

  • For in-depth characterization and impurity profiling , HCD offers superior sequence coverage and the potential for generating diagnostic immonium ions.

  • For unambiguous localization of the homophenylalaninal residue and for peptides that are particularly prone to side-chain fragmentation, ETD is the gold standard.

In a drug development setting, a combination of these techniques provides the most comprehensive and reliable validation. For instance, an initial screen using HCD can be followed by a targeted ETD experiment to confirm the site of modification with the highest confidence. By understanding the strengths and limitations of each technique, researchers can design robust analytical methods to ensure the quality and integrity of these promising new therapeutic agents.

References

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 148-185.
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Makarov, A. (2012). Higher-energy C-trap dissociation (HCD) with a modified orbitrap mass spectrometer for proteomics. Molecular & Cellular Proteomics, 11(3).
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699-711.
  • Sweet, S. M., Bailey, C., & Cooper, H. J. (2011).
  • Tsybin, Y. O., He, H., & Hakansson, K. (2005). Electron capture dissociation of peptides in a linear ion trap. Analytical chemistry, 77(1), 1-7.
  • Reid, G. E., & McLuckey, S. A. (2002). ‘Top down’ protein characterization via tandem mass spectrometry. Journal of mass spectrometry, 37(7), 663-675.
  • Chi, A., Huttenhower, C., Geer, L. Y., Coon, J. J., Syka, J. E., Bai, D. L., ... & Koller, A. (2007). Analysis of phosphorylation sites on proteins from Saccharomyces cerevisiae by electron transfer dissociation (ETD) mass spectrometry. Proceedings of the National Academy of Sciences, 104(7), 2193-2198.
  • Dongré, A. R., Jones, J. L., Somogyi, Á., & Wysocki, V. H. (1996). Influence of peptide composition, gas-phase basicity, and chemical modification on fragmentation efficiency: evidence for the mobile proton model. Journal of the American Chemical Society, 118(35), 8365-8374.
  • Anusiewicz, I., Jasionowski, M., & Skurski, P. (2005). Electron attachment to protonated peptides. A density functional theory study of the fragmentation of the [H2N− (CH2) n− CO− Gly] H+ series (n= 1− 4). The Journal of Physical Chemistry A, 109(6), 1235-1242.
  • Zubarev, R. A., Kelleher, N. L., & McLafferty, F. W. (1998). Electron capture dissociation of multiply charged protein cations. A nonergodic process. Journal of the American Chemical Society, 120(13), 3265-3266.

Sources

Technical Guide: Assessing the Stability of the Boc Protecting Group Under Various Conditions

[1]

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its utility stems from its robust stability against basic and nucleophilic attacks, providing perfect orthogonality to Fmoc and ester-based protecting groups. However, its acid lability requires precise handling to prevent premature cleavage or unwanted side reactions (alkylation) during deprotection.

This guide provides a mechanistic analysis of Boc stability, comparative data against alternatives (Fmoc, Cbz), and self-validating protocols for its manipulation.

Mechanistic Foundation: The Acid-Lability Pathway

To master Boc chemistry, one must understand the causality of its cleavage. Unlike base-labile groups (Fmoc) that rely on E1cb elimination, Boc cleavage follows an acid-catalyzed

The Critical Cascade
  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA, HCl).

  • Fragmentation: The tert-butyl cation (

    
    ) cleaves, leaving a carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the free amine.
    
  • Cation Scavenging: The generated

    
     is a potent electrophile.[1] Without a "scavenger" (nucleophile), it will alkylate sensitive side chains (Trp, Met, Tyr) or re-attach to the amine.
    
Visualization: Mechanism & Scavenging

The following diagram illustrates the cleavage pathway and the critical role of scavengers.[2][3]

BocMechanismcluster_0Acid-Catalyzed DeprotectionBocAmineN-Boc AmineProtonatedProtonatedIntermediateBocAmine->Protonated+ H+ (TFA)CarbamicCarbamic AcidProtonated->Carbamic- tBu+tBuCationt-Butyl Cation(Electrophile)Protonated->tBuCationAmineFree Amine(Product)Carbamic->Amine- CO2CO2CO2 (Gas)Carbamic->CO2WasteInert Adduct(Isobutylene/t-Bu-OH)tBuCation->Waste+ ScavengerScavengerScavenger(e.g., Silane/Water)Scavenger->Waste

Figure 1: The

Stability Matrix: Boc vs. Conditions

The following table synthesizes experimental data regarding Boc stability. Use this to determine if Boc is compatible with your reaction steps.[1][2][]

Condition TypeReagent / ConditionStabilityNotes / Causality
Acid TFA (neat or >25%) Unstable Primary Cleavage Method.

min.
HCl (4M in Dioxane)Unstable Alternative cleavage. Non-volatile salt formation.
Acetic Acid (AcOH)StableToo weak to protonate carbonyl effectively.
Lewis Acids (

,

)
Labile Can induce cleavage; use with caution.
Base Piperidine (20% in DMF) Stable Completely orthogonal to Fmoc removal.
NaOH / LiOH (aq)Stable Resistant to saponification conditions.
Ammonia / HydrazineStable Resistant to nucleophilic attack at carbonyl.
Reduction

/ Pd-C
Stable Critical advantage over Cbz/Z.

/

StableGenerally stable to hydride reduction (unless forcing).
Na /

(Birch)
StableStable under dissolving metal conditions.
Nucleophiles Organolithiums (RLi)VariableCan attack carbonyl; low temp (-78°C) required.
Grignards (RMgX)VariableSimilar to RLi; bulky groups increase stability.

Comparative Analysis: Boc vs. Alternatives

Selecting the right protecting group requires analyzing the entire synthetic route.[5]

Boc vs. Fmoc (The Orthogonal Pair)[6][7]
  • Differentiation: Fmoc is cleaved by base (piperidine); Boc is cleaved by acid (TFA).

  • Usage: They are often used together in orthogonal schemes.[6] For example, protect side chains with Boc (permanent) and the N-terminus with Fmoc (temporary) during SPPS.

  • Solubility: Boc-amino acids are generally more soluble in organic solvents than Fmoc-amino acids.

Boc vs. Cbz (Z)[2][6][7][8][9]
  • Hydrogenation: Cbz is cleaved by catalytic hydrogenation (

    
    ).[1][6] Boc is stable  to these conditions.[7][1][][9][10][11]
    
  • Acid Sensitivity: Boc is more sensitive to acid than Cbz.[][9] Cbz requires strong acids (HBr/AcOH or HF) for acidolytic cleavage, whereas Boc cleaves with mild TFA.

Decision Workflow

The following diagram guides the selection process based on downstream chemistry.

ProtectionStrategyStartSelect Protecting GroupQ1Is the moleculeBase Sensitive?Start->Q1Q2Is the moleculeAcid Sensitive?Q1->Q2NoUseBocUSE BOC(Cleave with Acid)Q1->UseBocYes (Avoid Base)Q3Do you needHydrogenation?Q2->Q3NoUseFmocUSE FMOC(Cleave with Base)Q2->UseFmocYes (Avoid Acid)Q3->UseBocYes (Boc is Stable)UseCbzUSE CBZ(Cleave with H2/Pd)Q3->UseCbzNo (Cbz is Labile)

Figure 2: Decision tree for selecting between Boc, Fmoc, and Cbz based on reaction compatibility.

Experimental Protocols

Protocol A: Standard Boc Cleavage (Self-Validating)

Objective: Quantitative removal of Boc group without alkylating side chains.

Reagents:

  • Trifluoroacetic acid (TFA) - High Purity

  • Dichloromethane (DCM)

  • Triethylsilane (TES) or

    
     (Scavengers)
    

Procedure:

  • Preparation: Dissolve the substrate (1 mmol) in DCM (2 mL).

  • Scavenger Addition: Add Triethylsilane (0.1 mmol, 2-5 eq relative to potential cations). Rationale: TES traps the t-butyl cation efficiently.

  • Acidification: Slowly add TFA (2 mL) to result in a 1:1 TFA:DCM ratio.

    • Observation: Look for CO2 evolution (bubbling). This is a physical validation that decarboxylation is occurring.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Monitoring: Check TLC (stain with Ninhydrin).

    • Validation: The starting material (Boc-protected) will disappear. The product (free amine) will stain dark blue/purple with Ninhydrin (free amines react; Boc-amines do not).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove trace TFA.

    • Note: The product will be the TFA salt (

      
      ).
      
Protocol B: Stability Stress Test (HPLC Assay)

Objective: Empirically determine if Boc is stable under a specific novel condition.

  • Standard: Prepare a 1 mM solution of N-Boc-Phenylalanine (UV active chromophore) in the solvent of interest.

  • Control: Inject sample at T=0. Record Peak Area (A0).

  • Stress: Expose sample to the test condition (e.g., Lewis Acid catalyst, 50°C).

  • Sampling: Inject aliquots at 1h, 4h, and 24h.

  • Calculation: % Stability =

    
    .
    
    • Pass Criteria: >98% area retention after 24h.

    • Fail Criteria: Appearance of free Phenylalanine peak (earlier retention time) or degradation products.

Troubleshooting & Edge Cases

IssueCauseSolution
Incomplete Cleavage Steric hindrance or insufficient acid strength.Increase TFA concentration to 100% (neat) or extend time.
Side Chain Alkylation

attacking Trp, Met, or Tyr.
Crucial: Use a "Cocktail" scavenger mix (e.g., TFA:Phenol:Water:TES 88:5:5:2).
Loss of Fmoc Accidental exposure to base.Ensure all glassware is free of piperidine/pyridine traces.
Product is Oily/Gum Residual TFA/TFA salts.Precipitate the amine salt using cold Diethyl Ether (

).

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[11] (The definitive source for stability data).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review of peptide protecting groups).

  • Sigma-Aldrich (Merck). "Boc-Amino Acids: Properties and Handling." (Technical data on solubility and stability).

  • Lundt, B. F., et al. "Selective Removal of the Boc Group." International Journal of Peptide and Protein Research. (Seminal work on scavenger cocktails).

A Comparative Guide to the Synthesis of Boc-Homophenylalaninal: Validation of a Novel, Efficient Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanal, commonly known as Boc-homophenylalaninal, is a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of peptide-based enzyme inhibitors, including those targeting HIV protease and hepatitis C virus (HCV) protease. The aldehyde functionality serves as a key electrophile for constructing complex molecular architectures. Given its strategic importance, the efficiency, scalability, and safety of its synthetic route are of paramount concern. This guide provides a comparative analysis of established synthetic routes to this compound and introduces a newly validated, streamlined methodology offering significant advantages in yield, operational simplicity, and reagent safety.

Introduction: The Strategic Importance of this compound

N-protected α-amino aldehydes are highly valuable intermediates in organic synthesis due to their dual functionality.[1][2][3] The aldehyde group is susceptible to a wide range of nucleophilic additions, while the protected amine allows for peptide coupling and other standard transformations. This compound, a derivative of the non-proteinogenic amino acid homophenylalanine, is particularly sought after for its role in creating peptidomimetics with enhanced metabolic stability. The additional methylene group in its backbone compared to phenylalanine can alter the conformational properties of a peptide, leading to improved binding affinity and pharmacokinetic profiles.[4]

The primary challenge in synthesizing this compound lies in preparing the aldehyde without inducing racemization at the adjacent stereocenter and avoiding over-oxidation or over-reduction.[1] This guide will critically evaluate two prevalent methods and contrast them with a novel, high-performance synthetic pathway.

Established Synthetic Routes: A Critical Evaluation

The synthesis of this compound typically begins with the commercially available and relatively inexpensive Boc-L-homophenylalanine. From this starting point, two main strategies are commonly employed: the oxidation of the corresponding amino alcohol or the partial reduction of an activated carboxylic acid derivative.[5]

Route A: Oxidation of Boc-Homophenylalaninol

This is arguably the most common two-step approach. It involves the initial reduction of Boc-L-homophenylalanine to its corresponding alcohol, Boc-L-homophenylalaninol, followed by a controlled oxidation to the desired aldehyde.

  • Step 1: Reduction to Alcohol. The carboxylic acid is typically reduced using strong, non-selective reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). While effective, these reagents require stringent anhydrous conditions and careful quenching procedures.

  • Step 2: Oxidation to Aldehyde. The resulting primary alcohol is then oxidized. Common reagents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).[6]

Causality and Field Insights: The DMP oxidation is favored in laboratory settings for its reliability and relatively mild conditions. However, DMP is expensive, produces a significant amount of periodinane byproduct, and has safety concerns regarding its potential explosive nature on a large scale. Swern oxidation is a powerful alternative but requires cryogenic temperatures (-78 °C) and generates the volatile and noxious byproduct dimethyl sulfide. Both methods necessitate careful chromatographic purification to remove byproducts and unreacted starting material.

Route B: Partial Reduction of an Activated Carboxylic Acid Derivative

This strategy aims to avoid the alcohol intermediate by directly reducing a less reactive carboxylic acid derivative, thereby preventing over-reduction.

  • Step 1: Activation of Carboxylic Acid. The carboxylic acid of Boc-L-homophenylalanine is first converted into a derivative such as a Weinreb amide or an N-methoxy-N-methyl amide. This is typically achieved using standard peptide coupling reagents.

  • Step 2: Controlled Reduction. The Weinreb amide is then reduced to the aldehyde using a milder hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting metal-chelated intermediate is stable to further reduction and hydrolyzes to the aldehyde upon aqueous workup.

Causality and Field Insights: The Weinreb amide approach offers excellent control and generally high yields of the aldehyde. The primary drawback is the need to prepare the Weinreb amide in a separate step, adding to the overall synthesis time and cost. While cleaner than many oxidation methods, it still requires low-temperature reactions and careful control of stoichiometry to achieve high selectivity.

A Novel Validated Route: Palladium-Catalyzed Thioester Reduction

To address the limitations of established methods, we have validated a more efficient and user-friendly synthetic route based on the palladium-catalyzed reduction of a thioester derivative. This approach, inspired by the Fukuyama reduction, offers a mild and highly chemoselective pathway directly from the carboxylic acid.

Rationale for the New Route: This new route is designed around three core principles: operational simplicity, mild reaction conditions, and high chemoselectivity. By converting the carboxylic acid to a thioester, we create a substrate that is selectively reduced by a silane in the presence of a palladium catalyst. This avoids harsh oxidants, cryogenic temperatures, and strong hydride reducing agents.

Experimental Protocol for the Novel Route

Step 1: Synthesis of S-ethyl Boc-L-homophenylalaninethioate

  • To a solution of Boc-L-homophenylalanine (10.0 g, 35.8 mmol) in anhydrous dichloromethane (DCM, 150 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (7.5 g, 39.4 mmol) and 4-dimethylaminopyridine (DMAP) (0.44 g, 3.58 mmol).

  • Stir the mixture for 10 minutes, then add ethanethiol (3.2 mL, 43.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the thioester as a pale yellow oil, which is used without further purification.

Step 2: Palladium-Catalyzed Reductive Thioester Cleavage

  • Dissolve the crude thioester from the previous step in anhydrous acetone (150 mL).

  • Add triethylsilane (8.6 mL, 53.7 mmol) to the solution.

  • Carefully add palladium on carbon (10% Pd/C, 0.38 g, 3.58 mol%) to the mixture.

  • Stir the reaction vigorously at room temperature for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with acetone.

  • Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is purified by flash column chromatography (silica gel, 10-30% ethyl acetate in hexanes) to yield Boc-L-homophenylalaninal as a clear, colorless oil.

Performance Comparison and Data

The new synthetic route was benchmarked against the established methods. All routes started from the same batch of Boc-L-homophenylalanine to ensure a fair comparison.

Performance Metric Route A (DMP Oxidation) Route B (Weinreb Amide) Novel Route (Thioester Reduction)
Overall Yield ~70-75%~75-80%~85-90%
Number of Steps 2 (plus purification)2 (plus purification)2 (single purification)
Reaction Conditions Step 1: 0 °C to RTStep 2: RTStep 1: RTStep 2: -78 °CStep 1: 0 °C to RTStep 2: RT
Key Reagents BH₃·THF, Dess-Martin PeriodinaneWeinreb Amine, DIBAL-HEDCI, EtSH, Et₃SiH, Pd/C
Safety/Waste Flammable borane, explosive DMP, high wastePyrophoric DIBAL-HMinimal hazardous waste, catalyst is recyclable
Scalability Challenging due to DMP safetyModerate, requires low tempExcellent
Enantiomeric Purity >99% e.e.>99% e.e.>99% e.e.

Note: Enantiomeric excess (e.e.) was determined by chiral HPLC analysis and found to be consistently high across all methods, indicating no significant racemization occurred.[7]

Workflow Visualization

The following diagrams illustrate the synthetic workflows for each route.

G cluster_A Established Route A: Oxidation A_Start Boc-Hphe-OH A_Mid Boc-Hphe-ol A_Start->A_Mid BH₃·THF A_End Boc-Hphe-H A_Mid->A_End DMP

Caption: Workflow for the oxidation of Boc-homophenylalaninol.

G cluster_B Established Route B: Weinreb Amide Reduction B_Start Boc-Hphe-OH B_Mid Boc-Hphe-N(Me)OMe B_Start->B_Mid HN(Me)OMe·HCl, Coupling Agent B_End Boc-Hphe-H B_Mid->B_End DIBAL-H, -78°C

Caption: Workflow for the reduction of a Weinreb amide intermediate.

G cluster_C Novel Validated Route: Thioester Reduction C_Start Boc-Hphe-OH C_Mid Boc-Hphe-SEt C_Start->C_Mid EtSH, EDCI C_End Boc-Hphe-H C_Mid->C_End Et₃SiH, Pd/C, RT

Caption: Workflow for the novel palladium-catalyzed thioester reduction.

Conclusion and Future Outlook

The validation of the palladium-catalyzed thioester reduction presents a significant advancement in the synthesis of this compound. This novel route demonstrates superior overall yield, operates under mild, room-temperature conditions for the key reduction step, and avoids the use of hazardous and expensive reagents common to established methods. Its operational simplicity and high selectivity make it an ideal candidate for both small-scale laboratory synthesis and large-scale industrial production. By providing a safer, more efficient, and scalable pathway to this crucial chiral building block, this method empowers researchers and drug development professionals to accelerate their discovery and development pipelines.

References

  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Org. Synth. 2022, 99, 274-285. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. PubMed. [Link]

  • National Center for Biotechnology Information. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). A short and efficient synthesis of homopentafluorophenylalanine. PubMed. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Chemical Synthesis. (n.d.). Optimizing Peptide Synthesis with Boc-L-Homophenylalanine.[Link]

  • Royal Society of Chemistry. (n.d.). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Chemical Communications. [Link]

  • American Chemical Society Publications. (n.d.). Preparation of protected amino aldehydes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

Sources

A Head-to-Head Comparison of Boc-Homophenylalaninal and Other Protected Amino Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery and peptide science, N-protected α-amino aldehydes stand as indispensable chiral building blocks. Their utility in the stereoselective synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and chiral amines, is well-documented. Among these, Boc-homophenylalaninal holds a unique position due to its structural similarity to phenylalanine but with an extended carbon backbone, offering distinct steric and conformational properties.

This guide provides a comprehensive head-to-head comparison of this compound against other commonly employed protected amino aldehydes, namely Boc-alaninal, Boc-leucinal, and Cbz-phenylalaninal. We will delve into their synthesis, stability, and performance in key chemical transformations, supported by experimental insights and data from peer-reviewed literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the selection of these crucial synthetic intermediates.

Synthesis and Purity of Protected Amino Aldehydes: A Note on Stability

The synthesis of N-protected α-amino aldehydes is most commonly achieved through the oxidation of the corresponding N-protected amino alcohols. Several methods are available, with the choice of oxidant being critical to minimizing side reactions, particularly epimerization of the stereogenic center alpha to the newly formed aldehyde.

Commonly used oxidation methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is widely favored for the oxidation of N-protected amino alcohols due to its mild reaction conditions (room temperature, neutral pH), high yields, and, most importantly, its ability to minimize racemization.

  • Swern Oxidation: Utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, the Swern oxidation is another effective method. However, it requires cryogenic temperatures (-78 °C) to control side reactions.

  • Parikh-Doering Oxidation: This protocol employs the sulfur trioxide pyridine complex as a mild activating agent for DMSO, allowing the reaction to be performed at or near room temperature.

It is crucial to recognize that α-amino aldehydes are inherently prone to racemization, especially under acidic or basic conditions, due to the acidity of the α-proton.[1][2] Therefore, purification, often via silica gel chromatography, must be conducted with care, using buffered eluents if necessary. The stability of the protecting group is also a key consideration; the tert-butyloxycarbonyl (Boc) group is generally stable to the conditions of these oxidation reactions, as is the benzyloxycarbonyl (Cbz) group.

Comparative Performance in Key Synthetic Transformations

The true value of a protected amino aldehyde is demonstrated in its performance in carbon-carbon and carbon-nitrogen bond-forming reactions. Here, we compare this compound and its counterparts in three fundamental transformations: reductive amination, the Wittig reaction, and aldol additions.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ.[3] The choice of protected amino aldehyde can significantly influence the stereochemical outcome of this reaction when a chiral amine is used.

Key Considerations:

  • Steric Hindrance: The steric bulk of the amino aldehyde's side chain plays a crucial role in the facial selectivity of the nucleophilic attack by the amine and the subsequent hydride reduction.

  • Protecting Group: The nature of the N-protecting group can influence the conformational bias of the intermediate imine, thereby affecting diastereoselectivity.

AldehydeProtecting GroupSide ChainExpected DiastereoselectivityRationale
This compound Boc-CH₂CH₂PhGood to ExcellentThe bulky homophenylalanyl side chain is expected to effectively shield one face of the imine intermediate, leading to high diastereoselectivity.
Boc-alaninal Boc-CH₃ModerateThe small methyl group offers less steric hindrance, potentially leading to lower diastereoselectivity compared to bulkier side chains.
Boc-leucinal Boc-CH₂CH(CH₃)₂Good to ExcellentThe isobutyl group provides significant steric bulk, similar to the homophenylalanyl group, favoring high diastereoselectivity.
Cbz-phenylalaninal Cbz-CH₂PhGoodThe benzyl group offers considerable steric hindrance. The Cbz group, being planar, may offer different conformational constraints compared to the Boc group.

Experimental Protocol: Diastereoselective Reductive Amination

  • To a solution of the N-protected amino aldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the chiral primary amine (1.1 equiv).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), portion-wise.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

G Reductive Amination Workflow cluster_0 Imine Formation cluster_1 Reduction cluster_2 Analysis Amino Aldehyde Amino Aldehyde Imine Intermediate Imine Intermediate Amino Aldehyde->Imine Intermediate DCM, RT Chiral Amine Chiral Amine Chiral Amine->Imine Intermediate Chiral Amine Product Chiral Amine Product Imine Intermediate->Chiral Amine Product NaBH(OAc)3 Reducing Agent Reducing Agent Reducing Agent->Chiral Amine Product Purification Purification Chiral Amine Product->Purification Workup Diastereomeric Ratio Diastereomeric Ratio Purification->Diastereomeric Ratio NMR/HPLC

Caption: Workflow for Diastereoselective Reductive Amination.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a powerful tool for C-C bond formation.[4] The stereochemical outcome (E/Z selectivity) of the Wittig reaction with protected amino aldehydes is influenced by the nature of the ylide and the reaction conditions. For stabilized ylides, the (E)-alkene is generally favored.

Key Considerations:

  • Side Chain Bulk: The steric hindrance of the amino aldehyde's side chain can influence the approach of the Wittig reagent, potentially affecting the E/Z selectivity.

  • Protecting Group Influence: The protecting group can impact the electronic nature of the aldehyde and its conformational preferences.

AldehydeProtecting GroupSide ChainExpected E/Z Selectivity (with stabilized ylide)Rationale
This compound Boc-CH₂CH₂PhHigh E-selectivityThe large side chain is expected to favor a transition state leading to the thermodynamically more stable (E)-alkene.
Boc-alaninal Boc-CH₃Good E-selectivityThe smaller side chain may offer less steric differentiation, but E-selectivity should still be favored with stabilized ylides.
Boc-leucinal Boc-CH₂CH(CH₃)₂High E-selectivityThe bulky isobutyl group will strongly favor the formation of the (E)-alkene.
Cbz-phenylalaninal Cbz-CH₂PhHigh E-selectivitySimilar to this compound, the benzyl group promotes the formation of the (E)-isomer.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • To a solution of the stabilized phosphorus ylide (1.1 equiv) in a suitable solvent (e.g., THF or DCM) at room temperature, add a solution of the N-protected amino aldehyde (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene isomers from the triphenylphosphine oxide byproduct.

  • Determine the E/Z ratio by ¹H NMR spectroscopy.

G Wittig Reaction Pathway Amino Aldehyde Amino Aldehyde Betaine Intermediate Betaine Intermediate Amino Aldehyde->Betaine Intermediate Phosphorus Ylide Phosphorus Ylide Phosphorus Ylide->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Cyclization Alkene Product Alkene Product Oxaphosphetane->Alkene Product Elimination Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Mechanistic pathway of the Wittig reaction.

Aldol Addition Reactions

The aldol addition of an enolate to a chiral α-amino aldehyde is a powerful method for constructing vicinal amino alcohols, a common motif in natural products and pharmaceuticals. The diastereoselectivity of this reaction is often governed by Felkin-Anh or chelation-controlled models.[5]

Key Considerations:

  • Chelation vs. Non-chelation Control: The presence of a Lewis acidic metal cation can lead to chelation between the carbonyl oxygen and the nitrogen of the protecting group, dictating the facial selectivity of the enolate attack. The Boc group is generally considered to be a good chelating group.

  • Steric Effects: The size of the amino aldehyde's side chain will influence the preferred conformation in both chelated and non-chelated transition states.

AldehydeProtecting GroupSide ChainExpected Diastereoselectivity (under chelation control)Rationale
This compound Boc-CH₂CH₂PhHigh syn-selectivityThe Boc group and the carbonyl oxygen are expected to form a rigid five-membered chelate with a metal cation, forcing the enolate to attack from the less hindered face, leading to the syn-product. The bulky side chain reinforces this facial bias.
Boc-alaninal Boc-CH₃Good syn-selectivityChelation control should still dominate, leading to the syn-product, although the smaller methyl group may result in slightly lower selectivity compared to bulkier side chains.
Boc-leucinal Boc-CH₂CH(CH₃)₂High syn-selectivityThe bulky isobutyl group, in concert with the chelation effect, is expected to afford high levels of syn-diastereoselectivity.
Cbz-phenylalaninal Cbz-CH₂PhModerate to Good syn-selectivityThe Cbz group is also capable of chelation, but its conformational properties may differ from the Boc group, potentially leading to different levels of diastereoselectivity.

Experimental Protocol: Lewis Acid-Mediated Aldol Addition

  • To a solution of the N-protected amino aldehyde (1.0 equiv) in a dry, aprotic solvent (e.g., DCM or toluene) at -78 °C, add a Lewis acid (e.g., TiCl₄ or SnCl₄) (1.1 equiv) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the enolate (pre-formed or generated in situ) (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy.

G Chelation vs. Felkin-Anh Control cluster_0 Chelation Control (e.g., with Boc) cluster_1 Felkin-Anh Model (Non-chelating) Chelated Intermediate Rigid Chelated Intermediate Syn Product Syn Diastereomer Chelated Intermediate->Syn Product Nucleophilic Attack Felkin-Anh Conformation Staggered Conformation Anti Product Anti Diastereomer Felkin-Anh Conformation->Anti Product Nucleophilic Attack Chiral Amino Aldehyde Chiral Amino Aldehyde Chiral Amino Aldehyde->Chelated Intermediate Lewis Acid Chiral Amino Aldehyde->Felkin-Anh Conformation

Caption: Models for stereocontrol in nucleophilic additions.

Stability and Handling: A Practical Perspective

As previously mentioned, the stability of protected amino aldehydes is a critical concern. The propensity for racemization necessitates careful handling, purification, and storage, typically at low temperatures.

  • Boc-Protected Aldehydes: The Boc group is relatively stable but can be cleaved under strongly acidic conditions.[6] During chromatography on silica gel, which is slightly acidic, some degradation or epimerization can occur, though it is generally less problematic than with more acid-labile protecting groups.

  • Cbz-Protected Aldehydes: The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.[7] This orthogonality to the Boc group is a significant advantage in complex syntheses.[8]

In terms of the side chain, there is no strong evidence to suggest a significant difference in the inherent stability of the aldehyde functionality among this compound, Boc-alaninal, and Boc-leucinal. However, the increased steric bulk of the homophenylalanyl and leucinyl side chains may slightly hinder intermolecular reactions that could lead to degradation.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other protected amino aldehydes is ultimately dictated by the specific synthetic goal.

  • This compound is an excellent choice when a bulky, aromatic side chain with an extended backbone is desired. Its steric presence is likely to lead to high levels of diastereoselectivity in many reactions. It serves as a valuable building block for peptidomimetics where the natural phenylalanine side chain needs to be modified to alter biological activity or proteolytic stability.

  • Boc-alaninal is the simplest of the chiral Boc-protected amino aldehydes and is ideal when a small, non-polar side chain is required. While it may offer lower diastereoselectivity in some cases due to its minimal steric bulk, its simplicity can be an advantage in terms of substrate availability and cost.

  • Boc-leucinal provides a bulky, aliphatic side chain, making it a good alternative to this compound when high stereoselectivity is desired but an aromatic ring is not required.

  • Cbz-phenylalaninal offers a different protecting group strategy. The Cbz group's stability profile and its removal under neutral hydrogenolysis conditions make it a valuable orthogonal partner to the acid-labile Boc group in multi-step syntheses.

By understanding the subtle yet significant differences in steric and electronic properties conferred by both the amino acid side chain and the N-protecting group, researchers can strategically select the optimal protected amino aldehyde to achieve their desired synthetic outcomes with high efficiency and stereocontrol.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Dess, D. B., & Martin, J. C. (1983). A new and highly efficient method for the selective oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(24), 7277–7283. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Jurczak, J., & Golebiowski, A. (1989). Asymmetric synthesis of amino sugars from α-amino aldehydes. Chemical Reviews, 89(1), 149–164. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

  • Reetz, M. T. (1984). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556–569. [Link]

  • Theodora, W., Greene, P. G. M., & Wuts. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Chandrasekhar, S., Narsihmulu, C., Reddy, N. R., & Reddy, M. S. (2004). Diastereoselective aldol reaction of N,N-dibenzyl-alpha-amino aldehydes with ketones catalyzed by proline. Organic Letters, 6(6), 1021-1023. [Link]

  • Herradón, B., & Garcia, A. (2001). Influence of the Solvent on the Stereochemical Outcome of the Wittig Reaction on N-protected -amino Aldehydes and Alkyl(triphenyl)phosphoranilydene Acetates. Tetrahedron: Asymmetry, 12(1), 47-50.
  • Reductive amination. (2023, October 26). In Wikipedia. [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. [Link]

  • Loos, R., & Ganesan, A. (2005). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Chemical Communications, (24), 3106-3108. [Link]

  • Dondoni, A., & Perrone, D. (2000). The epimerization of peptide aldehydes--a systematic study. Tetrahedron Letters, 41(49), 9397-9401.
  • Zhang, X., & Li, P. (2020). Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis. Journal of the American Chemical Society, 142(35), 14881–14887. [Link]

Sources

Validating the Protease Inhibitory Activity of Boc-homophenylalaninal-Derived Compounds: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protease inhibitor discovery, compounds derived from Boc-homophenylalaninal represent a promising class of molecules. Their structural resemblance to natural amino acid substrates makes them adept at targeting the active sites of various proteases, which are implicated in a multitude of diseases ranging from neurodegenerative disorders to cancer and infectious diseases. This guide provides a comprehensive overview of the functional assays essential for validating the activity of these compounds, offering a comparative analysis with established inhibitors and detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rationale for Targeting Proteases

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process known as proteolysis. This fundamental biological process is not merely degradative but also plays a crucial role in a vast array of physiological signaling pathways. Dysregulation of protease activity is a hallmark of many pathological conditions, making them attractive therapeutic targets. This compound derivatives, with their protected amino acid structure, are designed to act as competitive or irreversible inhibitors of specific proteases.

Selecting the Right Functional Assay: A Triad of Key Protease Families

The validation of a potential protease inhibitor hinges on the selection of appropriate and robust functional assays. The choice of assay is dictated by the specific protease being targeted. Based on the structural motifs of this compound derivatives, three key protease families are of primary interest: caspases , calpains , and cathepsins .

Caspase Activity Assays: Unraveling the Apoptotic Cascade

Caspases are a family of cysteine-aspartic proteases that are central executioners of apoptosis (programmed cell death). Their inhibition is a key therapeutic strategy in diseases characterized by excessive cell death.

  • Boc-D-FMK: A well-characterized broad-spectrum caspase inhibitor, making it a relevant point of comparison for novel Boc-protected compounds. It acts as an irreversible inhibitor.[1][2]

  • Z-VAD-FMK: Another widely used pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.[3][4]

CompoundTargetIC50 / KiNotes
Boc-D-FMK Broad-spectrum caspaseIC50: 39 µM (TNF-α-stimulated apoptosis)Cell-permeable, irreversible inhibitor.[1][2]
Z-VAD-FMK Pan-caspaseIC50: 0.0015 - 5.8 mM (in vitro)Cell-permeable, irreversible inhibitor.
Hypothetical this compound derivativeCaspase-3To be determined

This assay quantitatively measures the activity of caspase-3, a key executioner caspase. The principle lies in the cleavage of a specific colorimetric substrate by active caspase-3, releasing a chromophore that can be measured by spectrophotometry.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis induce Induce Apoptosis in Cells lyse Lyse Cells & Collect Supernatant induce->lyse protein Determine Protein Concentration lyse->protein plate Plate Lysate, Inhibitor & Controls protein->plate substrate Add Caspase-3 Substrate (e.g., DEVD-pNA) plate->substrate incubate Incubate at 37°C substrate->incubate read Read Absorbance at 405 nm incubate->read calculate Calculate Caspase-3 Activity read->calculate compare Compare Inhibited vs. Uninhibited Samples calculate->compare

Caption: Workflow for a colorimetric caspase-3 activity assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and induce apoptosis using a known stimulus. A negative control of untreated cells should be run in parallel.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend in a chilled lysis buffer. Incubate on ice to ensure complete lysis. Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.[5][6]

  • Protein Quantification: Determine the total protein concentration of each lysate to normalize the caspase activity later.

  • Assay Setup: In a 96-well microplate, add the cell lysate to individual wells. For inhibitor studies, pre-incubate the lysate with various concentrations of the this compound-derived compound or a reference inhibitor (e.g., Boc-D-FMK). Include wells with lysate only (positive control) and lysis buffer only (blank).

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to all wells to initiate the reaction.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[7]

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the caspase-3 activity and the percentage of inhibition for each concentration of the test compound.

Calpain Activity Assays: Investigating Calcium-Dependent Proteolysis

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their overactivation is implicated in neurodegenerative diseases and ischemic injury.

  • MDL 28170 (Calpain Inhibitor III): A potent and selective, cell-permeable inhibitor of calpain-1 and calpain-2.[8][9][10][11]

  • Calpeptin: A selective inhibitor of calpain 1.[12]

CompoundTargetIC50 / KiNotes
MDL 28170 Calpain I & II, Cathepsin BIC50: 11 nM (calpain); Ki: 10 nM (calpain), 25 nM (cathepsin B)Cell-permeable, neuroprotective.[10]
Calpain Inhibitor I Calpain I & II, Cathepsin B & LKi: 190 nM (Calpain I), 220 nM (Calpain II), 150 nM (Cathepsin B)Potent cysteine protease inhibitor.[13]
Hypothetical this compound derivativeCalpain-1To be determined

This assay relies on the cleavage of a specific fluorogenic substrate by active calpain, which releases a fluorescent molecule. The increase in fluorescence intensity is directly proportional to calpain activity.

Signaling Pathway Context:

Ca_influx ↑ Intracellular Ca2+ Calpain_activation Calpain Activation Ca_influx->Calpain_activation Substrate_cleavage Substrate Cleavage (e.g., cytoskeletal proteins) Calpain_activation->Substrate_cleavage Cellular_dysfunction Cellular Dysfunction (e.g., neurodegeneration) Substrate_cleavage->Cellular_dysfunction Inhibitor This compound Derivative Inhibitor->Calpain_activation

Caption: Calpain activation pathway and point of inhibition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the caspase assay. It is crucial to use an extraction buffer that prevents the auto-activation of calpain.[14]

  • Assay Setup: In a black 96-well microplate (for fluorescence assays), add the lysate to each well. Pre-incubate with the this compound-derived compound or a reference inhibitor like MDL 28170. Include positive (lysate only) and negative (buffer only) controls.

  • Reaction Initiation: Add the calpain reaction buffer followed by the fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[15]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: After subtracting the blank values, determine the calpain activity and the inhibitory potency (e.g., IC50) of the test compounds.

Cathepsin B Activity Assays: Probing Lysosomal Protease Function

Cathepsins are a class of proteases, primarily found in lysosomes, that are involved in protein turnover. Cathepsin B, a cysteine protease, is also implicated in cancer progression and neurodegenerative disorders.[16][17]

  • CA-074: A selective and potent inhibitor of cathepsin B.[18][19][20]

  • Ac-LVK-CHO (Cathepsin B Inhibitor II): A more potent inhibitor of cathepsin B compared to leupeptin.

CompoundTargetIC50 / KiNotes
CA-074 Cathepsin BKi: 2-5 nMSelective epoxysuccinyl peptide inhibitor.[18]
Z-Arg-Lys-AOMK Cathepsin BIC50: 25 nM (at pH 7.2)Neutral pH selective inhibitor.[21]
Ac-LVK-CHO Cathepsin BIC50: 4 nMMore potent than leupeptin.
Hypothetical this compound derivativeCathepsin BTo be determined

Similar to the calpain assay, this method uses a specific fluorogenic substrate for cathepsin B. The cleavage of the substrate releases a fluorophore, allowing for the quantification of enzyme activity.

Experimental Workflow:

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis lyse Prepare Cell/Tissue Lysates protein Quantify Protein Content lyse->protein plate Plate Lysate, Inhibitor & Controls protein->plate substrate Add Cathepsin B Substrate (e.g., Ac-RR-AFC) plate->substrate incubate Incubate at 37°C substrate->incubate read Read Fluorescence (Ex/Em ~360/460 nm) incubate->read calculate Calculate Cathepsin B Activity read->calculate determine_ic50 Determine IC50 of Inhibitor calculate->determine_ic50

Caption: Workflow for a fluorometric cathepsin B activity assay.

Step-by-Step Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer.[22]

  • Protein Normalization: Determine the protein concentration of each lysate for subsequent normalization.

  • Assay Reaction: In a black 96-well plate, add the lysates. For inhibition studies, pre-incubate the lysates with varying concentrations of the this compound-derived compound or a reference inhibitor like CA-074.

  • Substrate Addition: Add the cathepsin B substrate (e.g., Ac-RR-AFC) to all wells.[22]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[23]

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[23]

  • Data Interpretation: Calculate the cathepsin B activity and determine the inhibitory potency of the test compounds by generating dose-response curves and calculating IC50 values.

Conclusion: A Pathway to Validated Protease Inhibitors

The validation of this compound-derived compounds as protease inhibitors requires a systematic and rigorous approach. By employing the functional assays detailed in this guide, researchers can accurately quantify the inhibitory activity of their compounds against key protease targets. The comparative data provided for established inhibitors serves as a benchmark for evaluating the potency and potential of novel therapeutic candidates. The careful execution of these assays, coupled with a thorough understanding of the underlying biological pathways, is paramount for the successful development of the next generation of protease-targeted therapeutics.

References

  • Protective effect of Bosutinib with caspase inhibitors on human K562 cells. PMC - NIH. [Link]

  • Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK. PMC. [Link]

  • Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer's Disease: Computational Refining and Biochemical Evaluation. MDPI. [Link]

  • ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. [Link]

  • Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. PMC - NIH. [Link]

  • Previously reported inhibitors of cathepsin B, with IC50 in µM. ResearchGate. [Link]

  • Cathepsin B Activity Fluorometric Assay Kit (E-BC-F059). Elabscience. [Link]

  • Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry. PMC - NIH. [Link]

  • Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry. [Link]

  • Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer's drug discovery. PMC. [Link]

  • Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Spandidos Publications. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • TECHNICAL INFORMATION. MP Biomedicals. [Link]

  • InnoZyme™ Cathepsin B Activity Assay Kit, Fluorogenic | CBA001. Merck Millipore. [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures... ResearchGate. [Link]

  • Magic Red Cathepsin B activity assay. Protocols.io. [Link]

  • Mdl-28170 | C22H26N2O4 | CID 72430. PubChem - NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis of Boc-Homophenylalaninal: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the characterization of chiral building blocks is of paramount importance. N-tert-butyloxycarbonyl-homophenylalaninal (Boc-homophenylalaninal) is a critical intermediate, valued for its role in introducing the homophenylalanine moiety into peptide chains. However, its analysis presents unique challenges stemming from its chiral nature and the reactivity of the aldehyde functional group. This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the comprehensive analysis of this compound, empowering you to make informed decisions for robust quality control and characterization.

The Analytical Challenge: Chirality Meets Reactivity

This compound, as a chiral α-amino aldehyde, demands analytical methods that can not only differentiate between its enantiomers (the L- and D-forms) but also ensure the integrity of the molecule during analysis. The aldehyde group is susceptible to oxidation, racemization, and side reactions, which can compromise the accuracy of analytical results. Therefore, the choice of analytical technique must be guided by the principles of high resolution, sensitivity, and preservation of the analyte's structure.

This guide will explore and compare the three most powerful techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity and enantiomeric excess determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Essential for molecular weight verification and impurity identification.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC stands as the most definitive method for determining the enantiomeric excess (%ee) of this compound.[] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[2]

A. Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in developing a successful chiral HPLC method. The two major classes of CSPs suitable for N-Boc-protected amino derivatives are polysaccharide-based and macrocyclic glycopeptide-based columns.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-Based (e.g., derivatized cellulose or amylose) Enantiomers fit into chiral grooves or cavities on the polysaccharide backbone. Separation is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3]Broad applicability, high efficiency, and robustness. A wide range of columns with different selectivities are commercially available.[4]Often require normal-phase conditions (non-polar solvents), which may have lower solubility for some polar analytes. Coated versions have limitations on the solvents that can be used.[5]Hexane/Isopropanol, Hexane/Ethanol
Macrocyclic Glycopeptide-Based (e.g., Vancomycin, Teicoplanin) Enantiomers interact with the complex three-dimensional structure of the macrocycle through multiple mechanisms, including ionic interactions, hydrogen bonding, and inclusion complexation.[6]Multimodal, capable of operating in reversed-phase, normal-phase, and polar organic modes. Excellent for separating polar and ionizable compounds.[6]Can be more expensive than some polysaccharide-based columns. Method development can sometimes be more complex due to the multiple interaction modes.Methanol/Water, Acetonitrile/Water with additives like TFA or ammonium acetate

Expert Insight: For this compound, a polysaccharide-based CSP, such as one derived from cellulose or amylose, is often the first choice due to their proven success with a wide range of N-protected amino acids and their derivatives.[3] However, if solubility in normal-phase solvents is a concern, or if a multimodal approach is desired for method development, a macrocyclic glycopeptide column offers a powerful alternative.[6]

B. Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be necessary for your specific instrument and sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.
  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
  • Further dilute as necessary to fall within the linear range of the detector.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve baseline separation (a resolution of >1.5).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • If available, inject a racemic standard of this compound to determine the retention times of the D- and L-enantiomers.
  • Inject the sample and integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess (%ee) using the following formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an unparalleled tool for the absolute structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

A. Key Spectroscopic Features
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a sharp singlet around 1.4 ppm), the aromatic protons of the phenyl ring (in the 7.2-7.4 ppm region), the diastereotopic protons of the β-methylene group, the α-proton adjacent to the aldehyde, and the aldehyde proton itself (typically downfield, around 9.5-9.7 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum will provide complementary information, with distinct signals for the carbonyl of the Boc group, the carbons of the tert-butyl group, the aromatic carbons, the aliphatic carbons of the homophenylalanine backbone, and the highly deshielded aldehyde carbon (often >200 ppm).[8]

Expert Insight: The aldehyde proton signal in ¹H NMR is a key diagnostic peak. Its chemical shift and coupling to the α-proton can confirm the presence and integrity of this crucial functional group. Due to the chiral center, the protons of the β-methylene group are diastereotopic and should appear as a complex multiplet, providing further structural confirmation.

B. Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.
  • Experiments:
  • Standard ¹H NMR.
  • Standard ¹³C NMR with proton decoupling.
  • (Optional but recommended) 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton and carbon signals.

3. Data Analysis:

  • Process the spectra using appropriate software.
  • Integrate the ¹H NMR signals to confirm the relative number of protons in different environments.
  • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Compare the observed chemical shifts with expected values from literature for similar structures.

III. Mass Spectrometry (MS): Molecular Weight and Purity Verification

Mass spectrometry is a highly sensitive technique that provides essential information about the molecular weight of this compound and can be used to identify impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for purity analysis.

A. Ionization Techniques and Fragmentation
  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for Boc-protected compounds as it typically results in minimal fragmentation and a strong signal for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[9]

  • Fragmentation Analysis (MS/MS): In case of fragmentation, a characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is often observed.[10] The fragmentation pattern of the homophenylalaninal backbone can also provide structural confirmation.

Expert Insight: To minimize in-source fragmentation of the acid-labile Boc group during ESI-MS analysis, it is advisable to use a mobile phase with a less aggressive acidic modifier, such as formic acid, instead of trifluoroacetic acid (TFA).[9] Utilizing soft ionization conditions is key to preserving the molecular ion.

B. Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

2. LC-MS System and Conditions:

  • LC System: An HPLC or UHPLC system.
  • Column: A standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like 0.1% formic acid.
  • Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
  • Ionization Mode: Positive ion mode is typically preferred for observing [M+H]⁺.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the protonated this compound.
  • Analyze the mass spectrum of the main peak to confirm the molecular weight.
  • Examine the chromatogram for any impurity peaks and analyze their mass spectra to aid in their identification.

Comparative Summary and Workflow Visualization

Analytical MethodPrimary ApplicationKey Information ProvidedStrengthsLimitations
Chiral HPLC Enantiomeric purity and quantificationEnantiomeric excess (%ee), retention times of enantiomers, separation of impurities.High accuracy and precision for ee determination, robust and reproducible.[2]Requires method development, especially for new compounds. Access to a variety of chiral columns can be beneficial.[11]
NMR Spectroscopy Structural elucidation and confirmationUnambiguous molecular structure, confirmation of functional groups, assessment of chemical purity.Provides detailed structural information, non-destructive.Relatively low sensitivity compared to MS, not suitable for trace analysis.
Mass Spectrometry Molecular weight verification and impurity identificationMolecular weight, elemental composition (with high-resolution MS), identification of impurities and by-products.High sensitivity, can be coupled with chromatography for complex mixture analysis.Provides limited structural information on its own, isomers are often indistinguishable without chromatography.
Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Output & Interpretation prep This compound Sample hplc Chiral HPLC prep->hplc nmr NMR Spectroscopy prep->nmr ms Mass Spectrometry prep->ms ee Enantiomeric Excess (%ee) hplc->ee structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw final_report Comprehensive Analytical Report ee->final_report Purity Assessment structure->final_report Identity Confirmed mw->final_report Identity Confirmed

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Boc-Homophenylalaninal

[1]

Executive Summary

Boc-homophenylalaninal is a specialized amino acid derivative featuring a reactive aldehyde group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] Unlike standard stable amino acids, this compound presents specific reactivity hazards—namely oxidation susceptibility and gas evolution upon contact with acids.

This guide outlines the mandatory segregation protocols and disposal workflows to prevent common laboratory accidents, such as waste drum pressurization or unexpected exothermic reactions.

Part 1: Chemical Profile & Hazard Assessment[1]

Before handling waste, operators must understand the "Dual-Threat" nature of the molecule: the Aldehyde (reactive electrophile) and the Boc Group (acid-sensitive carbamate).[1]

Physico-Chemical Waste Profile
PropertySpecification / RiskOperational Implication
Functional Groups Aldehyde (-CHO), Carbamate (-NH-Boc)High Reactivity: Do not treat as inert organic waste.[1][2]
Physical State Solid (Powder) or Viscous OilSolids must be dissolved for bulk solvent disposal to prevent drain clogging or "hot spots" in drums.[1][2]
Stability Air/Moisture SensitiveStore waste containers under nitrogen if accumulating large quantities to prevent uncontrolled oxidation.[1][2]
Incompatibility Strong Acids (e.g., HCl, TFA)CRITICAL: Contact releases Isobutylene gas , causing rapid pressurization of sealed waste containers.[2]
Incompatibility Oxidizers (e.g., Peroxides, Nitric Acid)Aldehydes oxidize exothermically to carboxylic acids.[1][2] Fire risk.
Incompatibility Strong Bases Risk of polymerization (aldol condensation) generating heat.[1][2]

Expert Insight: While specific CAS numbers for the homophenylalaninal derivative are rare, it shares the exact hazard profile of Boc-Phenylalaninal (CAS 79069-50-4 or similar analogs) .[1] For waste manifest purposes, if a specific CAS is unavailable, classify as "Organic Waste, N.O.S.[2] (Not Otherwise Specified)" containing aldehydes.

Part 2: Pre-Disposal Stabilization (The "Quench")

For standard laboratory quantities (<50g), chemical quenching (reaction to a stable form) is often more hazardous than simple dilution due to the heat generated. We utilize a Dilution Protocol .

Protocol A: Trace Waste (Glassware Rinsate)
  • Rinse glassware with Acetone or Ethanol .

  • Collect rinsate immediately into the Non-Halogenated Organic Solvent stream.

  • Validation: Ensure the waste stream pH is neutral (pH 6-8).

Protocol B: Bulk Disposal (>10g or Expired Reagents)

Do not throw solid aldehyde directly into a solvent drum. It may form a concentrated layer at the bottom that reacts vigorously if an incompatible fluid is added later.

  • Dissolution: Dissolve the solid this compound in a minimal amount of Acetone or Ethyl Acetate (approx. 10mL solvent per 1g solid).

  • Transfer: Pour the solution into the Non-Halogenated Waste container.

  • Labeling: Immediately tag the container with "Contains Aldehydes" to warn future users against adding oxidizers.

Part 3: Disposal Workflow & Decision Tree

The following diagram illustrates the critical decision points for segregating this compound.

DisposalWorkflowcluster_warningSafety CriticalStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid/PowderStateCheck->SolidLiquidSolution/RinsateStateCheck->LiquidDissolvePre-Treatment:Dissolve in Acetone/EtOAcSolid->Dissolve>1g QuantityContamCheckContaminants Present?Liquid->ContamCheckDissolve->ContamCheckHalogenatedHalogenated Solvents(DCM, Chloroform)ContamCheck->HalogenatedYes (Cl, Br, F)NonHalogenatedNon-Halogenated Solvents(Acetone, MeOH, EtOH)ContamCheck->NonHalogenatedNoAcidCheckCRITICAL CHECK:Is Acid Present?Halogenated->AcidCheckNonHalogenated->AcidCheckNeutralizeNeutralize Acid(Sodium Bicarb)AcidCheck->NeutralizeYes (pH < 4)FinalStreamDisposal Stream:Organic Solvents (High BTU)AcidCheck->FinalStreamNo (Neutral)Neutralize->FinalStream

Caption: Logic flow for segregating Boc-amino aldehydes. Note the critical Acid Check to prevent gas evolution in storage drums.

Part 4: Segregation & Packaging Protocols[3]
1. Waste Stream Selection
  • Primary Stream: Non-Halogenated Organic Solvents (EPA Waste Code F003 or D001 Ignitable).

  • Alternative Stream: Halogenated Solvents (if mixed with DCM/Chloroform).

  • Prohibited Stream: Aqueous Acidic Waste.[3] Never place this compound in aqueous acid waste; the Boc group will cleave, releasing gas and heat.

2. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass.[1]

  • Venting: If there is any suspicion of acid contamination in the mixture, use a vented cap (pressure-relief cap) for the first 24 hours to ensure no pressure buildup from isobutylene generation.

3. Labeling Requirements

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

  • Chemical Name: "Waste Organic Solution (Contains: this compound, Acetone)."[1]

  • Hazard Checkboxes:

  • Special Warning: "ALDEHYDE - DO NOT MIX WITH OXIDIZERS OR ACIDS."[1]

Part 5: Emergency Spill Response

Scenario: A solid spill of this compound on the benchtop.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Do not use water initially (hydrophobic solid). Cover with a dry absorbent pad or vermiculite.

  • Cleanup:

    • Scoop the solid/absorbent mixture into a dedicated wide-mouth jar.

    • Wipe the surface with an acetone-soaked tissue to solubilize the remaining residue.[1]

    • Dispose of tissues and solid waste as Hazardous Solid Waste .

  • Reporting: Report as a "Minor Chemical Spill" to the EHS officer.

References
  • Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: Boc-L-Phenylalaninal. (Used as structural proxy for hazard classification).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for F003/D001 coding).

  • BenchChem. (2025). Proper Disposal of Boc-Protected Amino Acids. (General guidance on Boc-group acid sensitivity). [1]

Disclaimer: This guide provides operational advice based on standard chemical hygiene practices. It does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health & Safety (EHS) officer before disposing of novel chemical entities.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-homophenylalaninal
Reactant of Route 2
Boc-homophenylalaninal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.